Ethyl 3-ethoxypicolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-ethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-8-6-5-7-11-9(8)10(12)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
QVSJKXSRXZRYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 3-ethoxypicolinate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available information on Ethyl 3-ethoxypicolinate, a chemical compound of interest in synthetic chemistry. Due to the limited availability of in-depth experimental data in the public domain, this document focuses on its fundamental properties and presents a generalized workflow for the synthesis and analysis of such a compound.
Chemical Identity and Properties
This compound is a pyridine derivative with the CAS number 1215168-86-7.[1][2] Its core structure consists of a pyridine ring substituted with an ethoxy group at the 3-position and an ethyl ester at the 2-position.
Molecular Structure
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1215168-86-7 | [1] |
| Molecular Formula | C10H13NO3 | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
Synthesis and Characterization Workflow
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general workflow for the preparation and characterization of such a heterocyclic compound is presented below. This process is illustrative and represents a standard approach in synthetic organic chemistry.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and handling of this compound are not available in the current scientific literature. Researchers planning to work with this compound would need to develop a synthetic route based on established methods for esterification and etherification of similar pyridine derivatives. Standard laboratory safety protocols should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood.
Applications in Research and Drug Development
Currently, there is a lack of published information regarding the specific applications of this compound in drug development or as a tool compound in biological research. Its structural motifs, however, are present in various biologically active molecules, suggesting potential for its use as a building block in medicinal chemistry.
Signaling Pathways and Biological Activity
No studies detailing the interaction of this compound with biological signaling pathways or its pharmacological activity have been identified in the public domain.
Conclusion
This compound is a defined chemical entity with limited publicly available data beyond its basic identification. This guide provides the foundational information available and outlines a standard, hypothetical workflow for its synthesis and characterization. Further research is required to elucidate its chemical reactivity, biological activity, and potential applications for the scientific community.
References
Spectroscopic Profile of Ethyl 3-Ethoxypicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 3-ethoxypicolinate. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided. This guide serves as a valuable resource for the identification and characterization of this compound in a research and development setting.
Chemical Structure
Chemical Name: this compound Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol CAS Number: 1215168-86-7[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 1H | H-6 (Pyridine) |
| ~7.4 | Doublet of Doublets | 1H | H-4 (Pyridine) |
| ~7.1 | Doublet of Doublets | 1H | H-5 (Pyridine) |
| ~4.4 | Quartet | 2H | -OCH₂ CH₃ (Ester) |
| ~4.1 | Quartet | 2H | -OCH₂ CH₃ (Ether) |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ (Ester) |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ (Ether) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (Ester) |
| ~155 | C -3 (Ether C on Pyridine) |
| ~148 | C -6 (Pyridine) |
| ~140 | C -2 (Ester C on Pyridine) |
| ~125 | C -4 (Pyridine) |
| ~120 | C -5 (Pyridine) |
| ~65 | -OCH₂ CH₃ (Ether) |
| ~61 | -OCH₂ CH₃ (Ester) |
| ~14.5 | -OCH₂CH₃ (Ether) |
| ~14.0 | -OCH₂CH₃ (Ester) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2850-3000 | Medium | Aliphatic C-H Stretch |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1580, 1470 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-O Stretch (Ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Possible Fragment |
| 195 | Moderate | [M]⁺ (Molecular Ion) |
| 150 | High | [M - OCH₂CH₃]⁺ |
| 122 | High | [M - COOCH₂CH₃]⁺ |
| 94 | Moderate | [C₅H₄NO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid cell.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an EI source.
-
Ionization Energy: 70 eV.
-
Inlet System: Direct infusion or via Gas Chromatography (GC).
-
Mass Range: m/z 50-500.
-
Detector: Electron multiplier.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility Profile of Ethyl 3-ethoxypicolinate: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the predicted solubility of Ethyl 3-ethoxypicolinate in common laboratory solvents. Due to a lack of specific experimental data in publicly available literature, this document outlines a predicted solubility profile based on the compound's chemical structure and the principle of "like dissolves like." Furthermore, it details standardized experimental protocols for researchers to determine the precise solubility of this compound in their own laboratory settings.
Predicted Solubility Profile
This compound is an organic molecule containing a pyridine ring, an ester functional group, and an ether linkage. These features confer a degree of polarity to the molecule. The presence of the ester and ether groups, with their lone pairs of electrons on the oxygen atoms, allows for hydrogen bonding with protic solvents. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and can be protonated in acidic solutions, which would increase aqueous solubility. However, the molecule also possesses nonpolar hydrocarbon regions (two ethyl groups and the aromatic ring) that will influence its solubility in nonpolar solvents.
Based on its structure, this compound is expected to be a polar molecule. Esters with a low molecular weight are generally somewhat soluble in water and have good solubility in many organic solvents.[1] The solubility of esters in water is primarily determined by their ability to engage in hydrogen bonding.[2]
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents at standard temperature and pressure.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Sparingly Soluble | The polar functional groups (ester, ether, pyridine ring) will limit solubility in highly nonpolar aliphatic solvents. |
| Toluene | Soluble | The aromatic nature of toluene can interact favorably with the pyridine ring, and its moderate polarity will accommodate the polar groups better than hexane. | |
| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is a good solvent for a wide range of organic compounds and should readily dissolve this compound. |
| Tetrahydrofuran (THF) | Very Soluble | The ether linkage in THF is compatible with the ethoxy group, and its polarity is suitable for dissolving the compound. | |
| Ethyl Acetate | Very Soluble | As an ester itself, ethyl acetate is an excellent solvent for other esters due to similar intermolecular forces.[1] | |
| Acetone | Very Soluble | The highly polar nature of the carbonyl group in acetone will strongly interact with the polar regions of the solute. | |
| Acetonitrile (ACN) | Soluble | ACN is a polar aprotic solvent that should be effective at dissolving the compound. | |
| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent capable of dissolving a wide array of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong, polar aprotic solvent that is expected to fully dissolve this compound. | |
| Polar Protic | Water | Sparingly Soluble | While the polar groups can hydrogen bond with water, the overall hydrocarbon content is likely to limit aqueous solubility.[2] |
| Methanol | Very Soluble | The small, polar nature of methanol and its ability to act as a hydrogen bond donor will facilitate dissolution. | |
| Ethanol | Very Soluble | Similar to methanol, ethanol is a good solvent for polar organic molecules. | |
| Aqueous Solutions | 5% Hydrochloric Acid (HCl) | Soluble | The basic nitrogen atom on the pyridine ring will be protonated, forming a salt that is more soluble in aqueous solutions. |
| 5% Sodium Hydroxide (NaOH) | Sparingly Soluble | The compound is not expected to be significantly more soluble in basic solutions, although slow hydrolysis of the ester may occur over time. |
Experimental Protocols for Solubility Determination
To obtain quantitative and precise solubility data, the following experimental protocols are recommended. These methods are standard in organic chemistry for characterizing new compounds.
This procedure provides a rapid assessment of solubility in various solvents and helps to classify the compound.[3][4]
Materials:
-
This compound
-
A selection of test solvents (see table above)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Graduated pipette or dropper
Procedure:
-
Place approximately 20-30 mg of this compound into a small, dry test tube.
-
Add the selected solvent dropwise, starting with 0.25 mL.
-
After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution for any undissolved solid against a contrasting background.
-
Continue adding the solvent in 0.25 mL increments, with agitation, up to a total volume of 3 mL.
-
Record the compound as "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample. A common threshold is that a compound is considered "soluble" if more than 30 mg dissolves in 1 mL of solvent.
The following diagram illustrates the general workflow for classifying the solubility of an organic compound.
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Materials:
-
This compound
-
Chosen solvent(s) of interest
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)
-
Syringe filters (e.g., 0.45 µm PTFE for organic solvents, or PVDF for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes for creating standard solutions
Procedure:
-
Add an excess amount of this compound to a vial (enough so that undissolved solid will remain).
-
Accurately pipette a known volume of the chosen solvent into the vial.
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured concentration does not change between the later time points).
-
Once equilibrium is reached, allow the vials to stand undisturbed for several hours to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method (e.g., HPLC-UV).
-
Determine the concentration of this compound in the diluted sample by comparing its analytical response to a calibration curve prepared from standard solutions of known concentrations.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
The following diagram illustrates the workflow for the quantitative shake-flask method.
References
A Technical Guide to the Thermal Stability and Degradation Profile of Ethyl 3-Ethoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract: The thermal stability and degradation profile of an active pharmaceutical ingredient (API) or key intermediate are critical parameters that influence its storage, handling, formulation, and overall quality. This technical guide addresses the thermal properties of Ethyl 3-ethoxypicolinate. Due to a lack of publicly available experimental data on this specific molecule, this document provides a comprehensive, generalized framework for its thermal analysis. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents a hypothetical degradation pathway. This guide serves as a blueprint for researchers to conduct a thorough thermal stability assessment of this compound or analogous compounds.
Introduction
This compound is a substituted pyridine derivative. While its specific applications are not widely documented in public literature, compounds of this class are of interest in medicinal chemistry and materials science. Understanding the thermal behavior of such molecules is paramount for ensuring their stability, purity, and safety during development and application. Thermal degradation can lead to loss of efficacy, the formation of potentially toxic impurities, and changes in physical properties.
This guide details the standard methodologies used to assess the thermal stability and degradation of a chemical compound, tailored to the analysis of this compound.
Data Presentation: A Template for Analysis
A thorough thermal analysis of this compound would yield quantitative data that can be summarized for comparative purposes. The following tables are presented as templates for organizing such experimental data upon its generation.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) | Atmosphere |
| Tonset (Onset of Decomposition) | Data to be determined | Nitrogen |
| Tpeak (Peak Decomposition Temperature) | Data to be determined | Nitrogen |
| Mass Loss at Tpeak | Data to be determined | Nitrogen |
| Tonset (Onset of Decomposition) | Data to be determined | Air |
| Tpeak (Peak Decomposition Temperature) | Data to be determined | Air |
| Mass Loss at Tpeak | Data to be determined | Air |
| Final Residue (%) | Data to be determined | Nitrogen/Air |
Table 2: Differential Scanning calorimetry (DSC) Data for this compound
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
| Melting Point (Tm) | Data to be determined | Data to be determined |
| Crystallization Temperature (Tc) | Data to be determined | Data to be determined |
| Glass Transition (Tg) | Data to be determined | N/A |
| Decomposition Exotherm/Endotherm | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed, generalized protocols for conducting the thermal analysis of a compound such as this compound.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass and temperature.
-
The experiment should be repeated under an oxidative atmosphere (e.g., dry air) at the same flow rate and heating rate to assess the impact of oxygen on the degradation profile.
-
Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the percentage of mass loss at different stages.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify and characterize thermal transitions such as melting, crystallization, and decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting or decomposition point.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.
-
Perform a second heating cycle under the same conditions to observe the glass transition of the amorphous phase, if present.
-
Analyze the resulting DSC thermogram (heat flow vs. temperature) to determine the temperatures and enthalpies of any observed thermal events.
-
Visualization of Experimental Workflow and Potential Degradation
The following diagrams illustrate the logical flow of a thermal analysis study and a hypothetical degradation pathway for this compound.
Caption: Workflow for Thermal Stability Assessment.
Caption: Hypothetical Degradation Pathways.
Conclusion
While specific experimental data on the thermal stability and degradation profile of this compound is not currently available in the public domain, this guide provides the necessary framework for such an investigation. The detailed experimental protocols for TGA and DSC, along with the templates for data presentation and visualizations of the experimental workflow and potential degradation pathways, offer a comprehensive starting point for researchers. A thorough thermal analysis as outlined herein is essential for the successful development and application of this and other novel chemical entities.
Commercial availability and suppliers of Ethyl 3-ethoxypicolinate
For professionals in research, drug development, and scientific fields, this technical guide provides a comprehensive overview of Ethyl 3-ethoxypicolinate, including its commercial availability and known suppliers.
Introduction
This compound, with the CAS Number 1215168-86-7, is a commercially available substituted picolinate ester. While its specific applications and biological activities are not extensively documented in publicly available scientific literature, its availability from various chemical suppliers suggests its use as a research chemical, potentially as a building block in organic synthesis or as a scaffold in the development of novel compounds. This guide consolidates the available commercial and supplier information for this compound.
Commercial Availability and Suppliers
This compound is available for purchase from several chemical suppliers, primarily for research and development purposes. The purity levels and available quantities vary by supplier. Researchers are advised to request certificates of analysis (CoA) for batch-specific data.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| --INVALID-LINK-- | 1215168-86-7 | Not specified; CoA available upon request | Available upon request | For research and development use only.[1] |
| --INVALID-LINK-- | 1215168-86-7 | ≥95% | 1g, 5g, 25g, 100g | For research use only. |
| --INVALID-LINK-- | 1215168-86-7 | ≥96% | Available upon request | For research use only. |
| ChemScence | 1215168-86-7 | >98% | 5mg, 10mg, 25mg, 50mg, 100mg | For research use only. |
| BLD Pharm | 1215168-86-7 | 95% | 1g, 5g | For research use only. |
Synthesis and Experimental Protocols
Logical Synthesis Workflow
A plausible synthetic pathway for this compound would involve the etherification of a 3-hydroxypicolinate precursor followed by esterification, or the etherification of an existing ethyl 3-hydroxypicolinate.
Caption: Potential synthesis of this compound.
Biological Activity and Signaling Pathways
As of the latest available information, there are no published studies detailing the biological activity or any associated signaling pathways of this compound. Researchers investigating this compound would be breaking new ground in characterizing its pharmacological or biological effects.
Conclusion
This compound is a commercially available compound with potential applications in chemical synthesis and drug discovery. However, a significant gap exists in the scientific literature regarding its synthesis, experimental use, and biological function. This guide provides a summary of the available supplier information to aid researchers in procuring this compound for further investigation. Future research is needed to elucidate the properties and potential applications of this compound.
References
The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a versatile and privileged structure in medicinal chemistry and drug design.[1][2] Its unique structural and electronic properties make it an excellent chelating agent for various metal ions and a valuable building block for designing molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][3] This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the picolinate scaffold, offering insights into its behavior at the molecular level and its potential for therapeutic applications.
Computational Analysis of the Picolinate Scaffold
Computational methods are indispensable tools for understanding the chemical reactivity and biological interactions of the picolinate scaffold.[1] Techniques such as Density Functional Theory (DFT) and molecular docking provide valuable information on molecular structure, electronic properties, and binding modes.
Molecular Geometry and Electronic Properties
DFT calculations are frequently employed to optimize the molecular geometry of picolinate derivatives and to analyze their electronic structure.[1][4] These studies provide key insights into bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding the molecule's reactivity.
Table 1: Calculated Geometrical Parameters for Picolinate Derivatives
| Parameter | Bond | Theoretical Value (Å) | Experimental Value (Å) | Reference |
| Bond Length | C9–O1 | 1.3620 | - | [5] |
| Bond Length | C16–O3 | 1.3525 | - | [5] |
| Bond Length | C–C (single) | ~1.54 | - | [5] |
| Bond Length | C=O (double) | ~1.22 | - | [5] |
Note: Theoretical values were calculated in the gaseous state, which may cause slight deviations from experimental solid-state values.[5]
A critical aspect of understanding a molecule's chemical behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.[4]
Table 2: Frontier Molecular Orbital Energies and Related Parameters
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |
| N-(4-hydroxyphenyl)picolinamide | - | - | - | DFT/B3LYP/6-311++G(d,p) | [4] |
| Picolinamide Derivative | - | - | - | DFT/B3LYP/6-31G(d,p) | [1] |
Note: Specific energy values were not provided in the snippets, but the methodology was outlined.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. They visualize the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.[1] For a picolinamide derivative, MEP analysis revealed that the oxygen atoms are the most electron-rich regions (negative potential), making them susceptible to electrophilic attack, while hydrogen atoms are electron-deficient (positive potential) and prone to nucleophilic attack.[1]
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used in drug design to understand how a ligand, such as a picolinate derivative, might interact with a biological target, typically a protein.[4][7]
Docking studies on phenylpicolinamide derivatives targeting the c-Met kinase have provided insights into their structure-activity relationships (SARs).[7] These studies indicated that the introduction of fluoro atoms to the aminophenoxy part of the molecule was beneficial for its activity.[7] Similarly, docking has been used to study the interaction between N-(4-hydroxyphenyl)picolinamide and a protein target to understand its potential bioactivity.[4]
Table 3: Biological Activity of Picolinate Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Phenylpicolinamide derivative 15f | A549 | 1.04 ± 0.11 | [7] |
| Phenylpicolinamide derivative 15f | PC-3 | 0.02 ± 0.01 | [7] |
| Phenylpicolinamide derivative 15f | MCF-7 | 9.11 ± 0.55 | [7] |
| Foretinib (positive control) | A549 | 0.64 ± 0.26 | [7] |
| Foretinib (positive control) | PC-3 | 0.39 ± 0.11 | [7] |
| Foretinib (positive control) | MCF-7 | 9.47 ± 0.22 | [7] |
| Zn(pic)2 | Inhibition of FFA release | 0.64 ± 0.13 mM | [8] |
| Zn(6-mpa)2 | Inhibition of FFA release | 0.31 ± 0.05 mM | [8] |
| Zn(3-mpa)2 | Inhibition of FFA release | 0.40 ± 0.07 mM | [8] |
| [Co(pic)2(dppz)] | DNA binding (Kapp) | 8.3 x 10^5 M^-1 | [9] |
Experimental Protocols
The synthesis and characterization of picolinate derivatives are crucial steps in their development as therapeutic agents. The following sections detail the common methodologies employed.
Synthesis of Picolinate Derivatives
The synthesis of picolinate derivatives often involves multi-component reactions. For instance, chromenopyridine derivatives, which can be considered related scaffolds, are typically synthesized via a three-component reaction involving a salicylaldehyde, an active methylene compound, and a nucleophile under base catalysis.[2] For the synthesis of specific p-carboranylamidine derivatives of picolinate, a common procedure involves the double lithiation of p-carborane with n-butyllithium, followed by treatment with 1,3-diorganocarbodiimides.[10]
General Synthesis Protocol for p-Carboranylamidinate Derivatives:
-
Dissolve p-carborane in THF.
-
Treat the solution with 2 equivalents of n-butyllithium at room temperature.
-
After stirring for 1 hour, add the desired 1,3-diorganocarbodiimide via syringe.
-
Continue stirring for 12 hours at room temperature.
-
Evaporate the solvent to dryness.
-
Redissolve the crude product in a minimum volume of a suitable solvent (e.g., DME).
-
Precipitate the final product by adding a non-polar solvent (e.g., n-pentane).[10]
Characterization Techniques
A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of synthesized picolinate derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the compounds.[2][11]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[2]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.[11]
-
Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information, including bond lengths and angles.[3][5][9]
-
Elemental Analysis: Confirms the elemental composition of the synthesized compounds.[11]
Visualization of Computational Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the computational study of scaffolds like picolinate.
General Workflow for Computational Drug Discovery
This diagram outlines the typical stages involved in a computational drug discovery project, from initial target selection to the identification of lead compounds.
Caption: A generalized workflow for in silico small molecule drug discovery.[12]
Pharmacophore Modeling in Scaffold-Based Drug Design
Pharmacophore modeling is a powerful technique for identifying the essential structural features required for a molecule's biological activity. This diagram illustrates the two main approaches: ligand-based and structure-based pharmacophore modeling.
Caption: Ligand-based and structure-based pharmacophore modeling workflows.[1][13][14]
Conclusion
The picolinate scaffold continues to be an area of intense research in drug discovery. The integration of theoretical and computational studies with traditional experimental approaches provides a powerful paradigm for the rational design of novel picolinate-based therapeutic agents. By leveraging techniques like DFT, molecular docking, and pharmacophore modeling, researchers can gain a deeper understanding of the molecular properties that govern biological activity, ultimately accelerating the discovery and development of new and effective drugs.
References
- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Drug Discovery for Beginners | Medium [medium.com]
- 9. Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-ethoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard protocol for the laboratory-scale synthesis of Ethyl 3-ethoxypicolinate. The synthesis is proposed as a two-step process commencing from commercially available 3-hydroxypicolinic acid. The initial step involves a Fischer esterification to produce the intermediate, Ethyl 3-hydroxypicolinate. This is followed by a Williamson ether synthesis to yield the final product. The methodologies presented are based on standard organic chemistry laboratory techniques and can be adapted as required.
Materials and Reagents
A comprehensive list of the necessary materials and reagents for the synthesis is provided in Table 1. All chemicals should be of reagent grade or higher.
Table 1: Materials and Reagents
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-Hydroxypicolinic acid | 874-24-8[1][2][3] | C₆H₅NO₃ | 139.11 | Starting Material |
| Anhydrous Ethanol | 64-17-5[4][5] | C₂H₆O | 46.07 | Reagent and Solvent |
| Concentrated Sulfuric Acid | 7664-93-9[6][7][8] | H₂SO₄ | 98.08 | Catalyst |
| Sodium Bicarbonate | 144-55-8[9][10] | NaHCO₃ | 84.01 | Neutralizing Agent |
| Diethyl Ether | 60-29-7[11][12][13] | C₄H₁₀O | 74.12 | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 7487-88-9[14][15] | MgSO₄ | 120.37 | Drying Agent |
| Ethyl 3-hydroxypicolinate | 73406-50-5[16][17] | C₈H₉NO₃ | 167.16 | Intermediate |
| Potassium Carbonate (Anhydrous) | 584-08-7[18][19] | K₂CO₃ | 138.21 | Base |
| Ethyl Iodide | 75-03-6[20][21][22] | C₂H₅I | 155.97 | Ethylating Agent |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Solvent |
| This compound | 1215168-86-7[23] | C₁₀H₁₃NO₃ | 195.22 | Final Product |
Experimental Protocols
The synthesis of this compound is performed in two main experimental stages. A visual representation of the overall workflow is provided below.
Caption: Overall workflow for the two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 3-hydroxypicolinate (Fischer Esterification)
This procedure outlines the conversion of 3-hydroxypicolinic acid to its ethyl ester.
Caption: Key stages of the Fischer Esterification protocol.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypicolinic acid and an excess of anhydrous ethanol.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 3-hydroxypicolinate. Further purification may be performed by column chromatography if necessary.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This procedure details the etherification of the hydroxyl group of the intermediate to yield the final product.
Caption: Key stages of the Williamson Ether Synthesis protocol.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-hydroxypicolinate in anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution.
-
To the stirred suspension, add ethyl iodide.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the potassium salts and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
The following table provides illustrative quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
Table 2: Illustrative Quantitative Data for Synthesis
| Parameter | Step 1: Esterification | Step 2: Etherification |
| Starting Material | 3-Hydroxypicolinic acid | Ethyl 3-hydroxypicolinate |
| Reagents | Anhydrous Ethanol, Conc. H₂SO₄ | Anhydrous K₂CO₃, Ethyl Iodide |
| Illustrative Molar Ratio | 1 : 20 : 0.2 (Acid:Alcohol:Catalyst) | 1 : 1.5 : 1.2 (Ester:Base:EtI) |
| Solvent | Anhydrous Ethanol | Anhydrous Acetone |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 56 °C) |
| Reaction Time | 12 - 16 hours | 4 - 6 hours |
| Illustrative Yield | 80 - 90% | 75 - 85% |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns.[4] Handle with extreme care.
-
Ethyl Iodide: Harmful if swallowed or inhaled and causes skin and eye irritation.[18][20] It is also a suspected carcinogen and should be handled with caution.
-
Diethyl Ether and Acetone: Highly flammable liquids.[2] Keep away from ignition sources.
-
Potassium Carbonate: Causes serious eye irritation and skin irritation.[3][24]
-
3-Hydroxypicolinic Acid: Harmful if swallowed or inhaled, and causes skin and eye irritation.[10][25]
-
Magnesium Sulfate: Generally considered low hazard, but may cause irritation upon contact with eyes or if inhaled.[1]
Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station should be readily accessible. Dispose of all chemical waste according to institutional and local regulations.
References
- 1. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 2. 874-24-8|3-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. carolina.com [carolina.com]
- 5. ≥99.5%, anhydrous, 200 proof | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sulfuric acid 99.999 7664-93-9 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 9. Sodium bicarbonate - Wikipedia [en.wikipedia.org]
- 10. Sodium bicarbonate ACS reagent, = 99.7 144-55-8 [sigmaaldrich.com]
- 11. Diethyl ether CAS#: 60-29-7 [m.chemicalbook.com]
- 12. Diethyl ether - Wikipedia [en.wikipedia.org]
- 13. 60-29-7 CAS MSDS (Diethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. cymitquimica.com [cymitquimica.com]
- 17. cymitquimica.com [cymitquimica.com]
- 18. Potassium carbonate | 584-08-7 [chemicalbook.com]
- 19. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 20. Ethyl iodide - Wikipedia [en.wikipedia.org]
- 21. 75-03-6 CAS | ETHYL IODIDE | Alkyl Halides | Article No. 03740 [lobachemie.com]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. 1215168-86-7 this compound AKSci 8918FF [aksci.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Potassium carbonate CAS 584-08-7 | 104928 [merckmillipore.com]
- 26. apexbt.com [apexbt.com]
Application Note: Comprehensive Analytical Characterization of Ethyl 3-ethoxypicolinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-ethoxypicolinate (CAS: 1215168-86-7, Molecular Formula: C10H13NO3, Molecular Weight: 195.22 g/mol ) is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis.[1] A thorough characterization using various analytical techniques is crucial to ensure its identity, purity, and quality. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed for the analysis of this compound, separating the main component from potential impurities.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and a buffer such as 10 mM ammonium formate in water, pH 4.7 (Solvent B).[2]
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30% to 70% A
-
20-25 min: 70% A
-
25-30 min: Return to 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and water.
Expected Quantitative Data
| Parameter | Expected Value | Description |
| Retention Time (RT) | 5-15 min | The specific time at which the compound elutes; dependent on the final optimized method. |
| Purity (%) | >98% | Calculated from the peak area of the main component relative to the total peak area. |
| Limit of Detection (LOD) | ~0.01 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile compounds and impurities. It provides information on both the retention time and the mass spectrum of the analyte, enabling confident identification.
Experimental Protocol
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[3]
-
Column: A non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 min.
-
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.[3]
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.
Expected Quantitative Data
| Parameter | Expected Value | Description |
| Retention Time (RT) | 10-20 min | The specific time at which the compound elutes from the GC column. |
| Molecular Ion (M+) | m/z 195 | Corresponding to the molecular weight of this compound. |
| Key Fragments (m/z) | 166, 150, 122, 94 | Predicted fragmentation pattern based on the structure (loss of -C2H5, -OC2H5, -COOC2H5). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
Expected Quantitative Data (Predicted Chemical Shifts)
¹H NMR (400 MHz, CDCl₃):
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | ~1.40 | Triplet | 3H | -O-CH₂-CH₃ (Ester) |
| H-b | ~1.45 | Triplet | 3H | -O-CH₂-CH₃ (Ether) |
| H-c | ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ (Ether) |
| H-d | ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ (Ester) |
| H-e | ~7.30 | Doublet of Doublets | 1H | Pyridine Ring H |
| H-f | ~7.50 | Doublet | 1H | Pyridine Ring H |
| H-g | ~8.30 | Doublet | 1H | Pyridine Ring H |
¹³C NMR (100 MHz, CDCl₃):
| Carbon | Predicted δ (ppm) | Assignment |
|---|---|---|
| C-1 | ~14.2 | -O-CH₂-CH₃ (Ester) |
| C-2 | ~14.8 | -O-CH₂-CH₃ (Ether) |
| C-3 | ~61.5 | -O-CH₂ -CH₃ (Ester) |
| C-4 | ~64.0 | -O-CH₂ -CH₃ (Ether) |
| C-5 | ~123.0 | Pyridine Ring |
| C-6 | ~128.0 | Pyridine Ring |
| C-7 | ~138.0 | Pyridine Ring |
| C-8 | ~147.0 | Pyridine Ring |
| C-9 | ~155.0 | Pyridine Ring |
| C-10 | ~165.0 | C =O (Ester) |
Spectroscopic Analysis (FTIR and UV-Vis)
Spectroscopic methods provide rapid and valuable information about the functional groups and electronic properties of the molecule.
FTIR Spectroscopy Protocol
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The analysis can be performed on a neat sample (liquid film between KBr plates) or as a solution in a suitable solvent (e.g., CHCl₃).
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected Quantitative Data (Characteristic Absorption Bands):
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3050-3100 | C-H (Aromatic) | Stretching |
| ~2850-3000 | C-H (Aliphatic) | Stretching |
| ~1725 | C=O (Ester) | Stretching |
| ~1580 | C=C, C=N (Aromatic Ring) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~1100 | C-O (Ether) | Stretching |
UV-Vis Spectroscopy Protocol
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: Ethanol or Methanol.
-
Sample Preparation: Prepare a dilute solution (e.g., 0.01 mg/mL) of the compound in the chosen solvent.
-
Data Acquisition: Scan the sample from 200 to 400 nm.
Expected Quantitative Data:
| Parameter | Expected Value | Description |
|---|
| λmax | ~270 nm | Wavelength of maximum absorbance, characteristic of the picolinate chromophore. |
Visualized Workflows
Caption: Overall workflow for the analytical characterization of this compound.
Caption: Detailed experimental workflow for GC-MS analysis.
References
Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry
A General Overview of the Picolinate Scaffold
Extensive literature searches have revealed a significant lack of specific data regarding the direct applications of Ethyl 3-ethoxypicolinate in medicinal chemistry. However, the foundational structure, picolinic acid, and its various derivatives are well-established as "privileged" structural motifs in drug discovery.[1] Pyridine-containing compounds are integral to a substantial portion of FDA-approved nitrogen-heterocyclic drugs.[1] This document, therefore, provides a broader overview of the potential applications of picolinate derivatives, drawing parallels from the known activities of structurally related compounds.
The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have been explored for various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[3][4]
Potential Therapeutic Areas for Picolinate Derivatives:
-
Enzyme Inhibition: Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes. For instance, Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor, are picolinate-derived drug candidates that have advanced to clinical trials.[4] This suggests that novel picolinate esters could be designed and synthesized to target specific enzyme active sites.
-
Anticonvulsant Activity: Researchers have synthesized and evaluated a series of picolinic acid amides for their anticonvulsant properties. Picolinic acid 2-fluorobenzylamide, for example, has been identified as a potent anticonvulsant compound.[3]
-
Intermediates in Bioactive Molecule Synthesis: Picolinic acid esters are valuable intermediates in organic synthesis. They can be used as activated acylating agents for the construction of more complex molecules.[5][6] For example, ethyl 3-amino-5-(trifluoromethyl)picolinate is a key intermediate in the synthesis of compounds for treating respiratory disorders.[7]
-
Coordination Chemistry: Picolinic acid is a well-known chelating agent. Chromium picolinate, a coordination complex, is used as a nutritional supplement.[8][9] This property could be exploited in the design of metal-based drugs or diagnostic agents.
Experimental Protocols
Due to the absence of specific literature on this compound, the following protocols are generalized procedures for the synthesis and modification of picolinate derivatives, which could be adapted for this specific compound.
General Synthesis of Activated Picolinate Esters
This protocol describes a general method for synthesizing active esters of picolinic acids, which can then be used for further reactions, such as amidation.[5]
Materials:
-
Picolinic acid derivative
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Appropriate alcohol or phenol (e.g., 4-nitrophenol, N-hydroxysuccinimide)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (excess).
-
Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum.
-
Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.
-
Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography.
General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
This workflow illustrates a common method for modifying the pyridine ring of a picolinate ester, which is a key step in creating diverse libraries of compounds for biological screening.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathways
Molecules derived from picolinate scaffolds have been shown to interact with various signaling pathways implicated in disease. The diagram below illustrates a simplified, hypothetical pathway where a picolinate-derived kinase inhibitor might act.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Data Summary
As no specific quantitative data for this compound was found, the following table presents hypothetical data for a series of picolinate derivatives in a kinase inhibition assay to illustrate how such data would be presented.
| Compound ID | Structure Modification | Target Kinase | IC₅₀ (nM) |
| Pico-001 | 3-ethoxy | Kinase A | 150 |
| Pico-002 | 3-methoxy | Kinase A | 200 |
| Pico-003 | 3-isopropoxy | Kinase A | 85 |
| Pico-004 | 3-ethoxy-5-fluoro | Kinase A | 50 |
| Pico-005 | 3-ethoxy-5-chloro | Kinase A | 65 |
Disclaimer: The information provided above is a general overview based on the broader class of picolinate derivatives. The experimental protocols and signaling pathways are illustrative and may require significant optimization for specific applications. There is no direct evidence from the performed searches to suggest that this compound itself has been evaluated for the described medicinal chemistry applications. Researchers should perform their own detailed literature search and experimental validation.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions Involving Ethyl 3-ethoxypicolinate
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of available scientific literature and patent databases, we have been unable to locate specific, detailed experimental protocols for reactions involving Ethyl 3-ethoxypicolinate . While this compound is commercially available and its basic chemical properties are known, published literature with explicit, replicable experimental procedures for its synthesis or its use in subsequent reactions is not readily accessible.
The following sections provide general methodologies for reactions commonly performed with similar aromatic ester compounds. These are intended to serve as a starting point for researchers developing their own specific protocols for this compound. It is crucial to note that these are generalized procedures and will require optimization for the specific substrate.
General Reaction Methodologies
Amide Coupling Reactions
Aromatic esters like this compound can often be converted to amides by reaction with a primary or secondary amine. This transformation is fundamental in medicinal chemistry for the synthesis of a wide array of bioactive molecules.
General Protocol for Amide Formation:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM).
-
Amine Addition: Add the desired amine (1.1 to 1.5 equivalents) to the solution.
-
Coupling Agent: Introduce a suitable coupling agent. Common choices include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
-
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize any acidic byproducts.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Hypothetical Quantitative Data for Amide Coupling of this compound
| Entry | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HBTU | DIPEA | DMF | 12 | 85 |
| 2 | Morpholine | EDC/HOBt | TEA | DCM | 24 | 78 |
| 3 | Aniline | PyBOP | DIPEA | THF | 16 | 65 |
Note: This data is illustrative and not based on actual experimental results.
Workflow for Amide Coupling:
Application Note & Protocols: Techniques for Monitoring Reactions of Ethyl 3-ethoxypicolinate
Introduction
Ethyl 3-ethoxypicolinate is a substituted pyridine derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. Monitoring the progress of chemical reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics. This document provides detailed application notes and protocols for four common analytical techniques used to monitor such reactions: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These protocols are designed for researchers, scientists, and professionals in drug development.
Thin-Layer Chromatography (TLC)
Application Note
Thin-Layer Chromatography is a rapid, inexpensive, and qualitative technique ideal for real-time monitoring of reaction progress. It is particularly useful for quickly determining the consumption of the starting material (this compound) and the formation of products. By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the appearance of new spots (products) and the disappearance of the initial reactant spot.[1] Due to the aromatic nature of the picolinate ring, spots can often be visualized under UV light. This method is excellent for initial reaction screening and for determining the approximate time of completion.[1][2]
Advantages:
-
Simple, fast, and cost-effective.
-
Requires minimal sample preparation.
-
Allows for simultaneous analysis of multiple time points.
Limitations:
-
Primarily qualitative; not ideal for precise quantification.
-
Resolution may be insufficient for complex mixtures with components having similar polarities.[3]
-
Not suitable for volatile compounds.
Experimental Protocol
-
Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: At various time points (e.g., t=0, 1h, 2h), withdraw a small aliquot (1-2 drops) of the reaction mixture using a capillary tube.[1] Dilute the aliquot in a small amount of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: On the baseline of the TLC plate, spot the following:
-
Lane 1: A reference spot of pure this compound (starting material).
-
Lane 2: A "co-spot" containing both the starting material and the reaction mixture aliquot.[1]
-
Lane 3: A spot of the reaction mixture aliquot.
-
-
Development: Place the spotted TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system will depend on the polarity of the reactants and products and should be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp (typically at 254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.[1]
-
Analysis: Calculate the Retention Factor (Rf) for each spot to characterize the starting material and products. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
Quantitative data from TLC is limited, but observations can be systematically recorded.
| Time Point | Rf (Starting Material) | Rf (Product 1) | Observations |
| 0 min | 0.65 | - | Strong starting material spot visible. |
| 30 min | 0.65 | 0.40 | Faint product spot, strong reactant spot. |
| 60 min | 0.65 | 0.40 | Equal intensity spots. |
| 120 min | 0.65 (faint) | 0.40 | Strong product spot, faint reactant spot. |
| 240 min | - | 0.40 | No visible starting material spot. |
Workflow Diagram
Caption: Workflow for monitoring a reaction using TLC.
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a powerful technique for both qualitative and quantitative monitoring of reactions involving this compound. It offers high resolution and sensitivity, allowing for the separation and quantification of the starting material, intermediates, and products in the reaction mixture. A reversed-phase HPLC method is commonly suitable for picolinate derivatives.[4][5] By integrating the peak areas in the chromatogram, the concentration of each component can be determined over time, providing valuable kinetic data.
Advantages:
-
High resolution and sensitivity.[5]
-
Provides accurate quantitative data.
-
Applicable to a wide range of non-volatile and thermally sensitive compounds.
-
Methods are often scalable for preparative separations.[4]
Limitations:
-
More expensive instrumentation compared to TLC.
-
Requires method development to find optimal separation conditions.
-
Analysis time per sample is longer than for TLC.
Experimental Protocol
-
Method Development: Develop a suitable HPLC method. For this compound, a C18 reversed-phase column is a good starting point.[5]
-
Column: TSKgel ODS-100V, 5 µm, 4.6 mm ID x 15 cm or equivalent.[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with an additive like formic acid for MS compatibility or phosphoric acid for UV detection to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector set to an appropriate wavelength (e.g., 264 nm) where the picolinate ring absorbs.[5]
-
Temperature: 40°C.[6]
-
-
Calibration: Prepare standard solutions of known concentrations of this compound and, if available, the expected product(s). Inject these standards to create a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: At specified time intervals, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
Analysis: Inject the prepared sample into the HPLC system. Record the chromatogram.
-
Data Processing: Identify the peaks corresponding to the starting material and product(s) by comparing their retention times with the standards. Integrate the area of each peak. Use the calibration curve to convert the peak areas into concentrations.
Data Presentation
| Time (min) | Peak Area (Reactant) | Conc. (Reactant) (mM) | Peak Area (Product) | Conc. (Product) (mM) | Conversion (%) |
| 0 | 1,250,000 | 10.00 | 0 | 0.00 | 0.0 |
| 30 | 937,500 | 7.50 | 310,000 | 2.50 | 25.0 |
| 60 | 625,000 | 5.00 | 625,000 | 5.00 | 50.0 |
| 120 | 250,000 | 2.00 | 1,000,000 | 8.00 | 80.0 |
| 240 | 50,000 | 0.40 | 1,187,500 | 9.50 | 95.0 |
Workflow Diagram
Caption: Workflow for quantitative reaction monitoring via HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a highly sensitive and specific technique suitable for monitoring reactions where the components, including this compound, are volatile and thermally stable. The gas chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer. This provides both quantitative data (from the peak areas in the chromatogram) and structural information (from the mass spectra), making it excellent for identifying unknown byproducts. For less volatile compounds, derivatization might be necessary to increase volatility.[8][9]
Advantages:
-
Exceptional sensitivity and specificity.
-
Provides structural information, aiding in the identification of intermediates and byproducts.
-
Excellent for quantitative analysis.
Limitations:
-
Only applicable to volatile and thermally stable compounds.
-
Derivatization may be required, adding a step to sample preparation.[8]
-
High initial instrument cost.
Experimental Protocol
-
Method Development:
-
Column: A capillary column with a suitable stationary phase (e.g., HP-5MS or equivalent) should be used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Develop a temperature gradient that effectively separates the starting material from the products. A typical program might start at 80°C, ramp to 300°C, and then hold.[9]
-
Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250-300°C).
-
MS Detector: Operate in Electron Ionization (EI) mode. Collect data in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification of known compounds.
-
-
Calibration: Prepare and run standard solutions of the analyte(s) to create a calibration curve, similar to the HPLC protocol. An internal standard is often recommended for best quantitative accuracy.
-
Sample Preparation: At each time point, withdraw a reaction aliquot. Quench the reaction. Extract the analytes into a volatile organic solvent (e.g., diethyl ether or ethyl acetate). Dry the extract (e.g., with anhydrous Na2SO4) and dilute to a suitable concentration. If derivatization is needed, perform the reaction according to an established procedure.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Processing: Integrate the peaks in the Total Ion Chromatogram (TIC). Identify components by matching their retention times and mass spectra against standards or a spectral library (e.g., NIST).[10] Quantify using the calibration curve.
Data Presentation
| Time (min) | Reactant Peak Area (TIC) | Reactant Conc. (mM) | Product Mass Spectrum (m/z) | Product Conc. (mM) | Conversion (%) |
| 0 | 8,500,000 | 10.00 | - | 0.00 | 0.0 |
| 30 | 5,950,000 | 7.00 | [Major fragments listed] | 3.00 | 30.0 |
| 60 | 3,400,000 | 4.00 | [Major fragments listed] | 6.00 | 60.0 |
| 120 | 850,000 | 1.00 | [Major fragments listed] | 9.00 | 90.0 |
| 240 | < LOD | < LOD | [Major fragments listed] | 9.80 | >98.0 |
Workflow Diagram
Caption: Workflow for reaction analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a powerful non-invasive technique for monitoring reactions directly in the reaction vessel (in situ) or by analyzing withdrawn aliquots.[11][12] It provides detailed structural information on all components in the mixture. By selecting distinct, well-resolved peaks for the reactant and product, their relative concentrations can be determined by comparing the integrals of these peaks. This allows for the calculation of reaction conversion and kinetics without the need for calibration curves if an internal standard of known concentration is used. ¹H NMR is most commonly used due to its high sensitivity and speed of acquisition.[11]
Advantages:
-
Non-destructive and can be performed in situ.[13]
-
Provides unambiguous structural information.
-
Inherently quantitative by comparing signal integrations.
-
No separation is required before analysis.
Limitations:
-
Lower sensitivity compared to MS-based methods.
-
Requires expensive equipment and deuterated solvents for optimal results.
-
Peak overlap in complex mixtures can complicate analysis.[11]
Experimental Protocol
-
Preparation:
-
Run reference ¹H NMR spectra of the pure starting material (this compound) and, if possible, the final product. Identify characteristic, non-overlapping peaks for each compound.
-
For the reaction, use a deuterated solvent if possible. If not, a coaxial insert with a deuterated solvent can be used for locking the magnetic field.[12]
-
-
Sample Preparation (for aliquots):
-
At each time point, withdraw an aliquot from the reaction.
-
Quench the reaction if it is fast.
-
Add a known amount of an internal standard (a compound with peaks that do not overlap with other signals, e.g., 1,3,5-trimethoxybenzene).
-
Transfer the mixture to an NMR tube.
-
-
In Situ Monitoring:
-
Data Acquisition: Acquire a series of ¹H NMR spectra over the course of the reaction. Ensure the relaxation delay (d1) is sufficient (typically 5 times the longest T1) for accurate integration.
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale (e.g., to the residual solvent peak).
-
Integrate the selected characteristic peaks for the reactant and product.
-
Calculate the molar ratio of product to reactant. The conversion can be calculated as: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100 (This assumes the number of protons for each integrated signal is the same; otherwise, normalize by the number of protons).
-
Data Presentation
| Time (min) | Integral (Reactant Peak) | Integral (Product Peak) | Molar Ratio (P/R) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0.00 | 0.0 |
| 30 | 0.70 | 0.30 | 0.43 | 30.0 |
| 60 | 0.45 | 0.55 | 1.22 | 55.0 |
| 120 | 0.15 | 0.85 | 5.67 | 85.0 |
| 240 | 0.02 | 0.98 | 49.00 | 98.0 |
Workflow Diagram
Caption: Workflow for kinetic analysis of a reaction by NMR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Separation of Ethyl picolinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Application Note & Protocol: Scale-up Considerations for the Synthesis of Ethyl 3-ethoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential scale-up synthesis of Ethyl 3-ethoxypicolinate, an important intermediate in pharmaceutical development. Due to the limited availability of specific scale-up literature for this compound, this note outlines a representative synthetic strategy based on analogous chemical transformations. The focus is on providing a detailed experimental protocol, addressing key scale-up considerations, and presenting data in a clear, comparative format. The synthesis involves a two-step process: the esterification of 3-hydroxypicolinic acid followed by an etherification to yield the target molecule. This document is intended to serve as a practical resource for chemists and chemical engineers involved in process development and manufacturing.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. As drug candidates progress through the development pipeline, the demand for larger quantities of such intermediates necessitates robust and scalable synthetic routes. Key considerations for scaling up a chemical process include reaction kinetics, thermodynamics, mass and heat transfer, safety, and process economics. This application note details a potential laboratory-scale and projected pilot-plant scale synthesis of this compound, highlighting critical parameters for successful scale-up.
Synthetic Pathway
A common and logical synthetic route to this compound involves two primary steps:
-
Esterification: The carboxylic acid of 3-hydroxypicolinic acid is converted to its ethyl ester, Ethyl 3-hydroxypicolinate.
-
Williamson Ether Synthesis: The hydroxyl group of Ethyl 3-hydroxypicolinate is then etherified using an ethylating agent to produce the final product, this compound.
This pathway is illustrated in the following diagram:
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxypicolinate (Laboratory Scale)
Materials:
-
3-Hydroxypicolinic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypicolinic acid (20.0 g, 0.144 mol) and absolute ethanol (200 mL).
-
Stir the suspension and slowly add concentrated sulfuric acid (2.0 mL) dropwise.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Ethyl 3-hydroxypicolinate as a solid.
Step 2: Synthesis of this compound (Laboratory Scale)
Materials:
-
Ethyl 3-hydroxypicolinate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 2.3 g, 0.057 mol) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Ethyl 3-hydroxypicolinate (8.0 g, 0.048 mol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (4.6 mL, 0.057 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Scale-up Considerations and Data
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors. The following tables summarize key parameters and potential challenges.
Quantitative Data Summary
| Parameter | Laboratory Scale (Step 1) | Pilot Plant Scale (Projected - Step 1) | Laboratory Scale (Step 2) | Pilot Plant Scale (Projected - Step 2) |
| Starting Material | 3-Hydroxypicolinic acid | 3-Hydroxypicolinic acid | Ethyl 3-hydroxypicolinate | Ethyl 3-hydroxypicolinate |
| Scale | 20 g | 5 kg | 8 g | 2 kg |
| Solvent Volume | 200 mL Ethanol | 50 L Ethanol | 100 mL THF | 25 L THF |
| Reagent 1 | 2.0 mL H₂SO₄ | 0.5 L H₂SO₄ | 2.3 g NaH (60%) | 0.58 kg NaH (60%) |
| Reagent 2 | - | - | 4.6 mL Ethyl Iodide | 1.15 L Ethyl Iodide |
| Reaction Temperature | Reflux (~78 °C) | 78-82 °C | 0 °C to rt | 0-25 °C |
| Reaction Time | 12 hours | 12-16 hours | 12 hours | 12-18 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% | 70-80% |
| Purity (Post-purification) | >98% (by HPLC) | >98% (by HPLC) | >98% (by HPLC) | >98% (by HPLC) |
Key Scale-up Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
| Heat Transfer (Exothermic Reactions) | For the etherification step, the addition of NaH and ethyl iodide can be exothermic. Use a jacketed reactor with controlled cooling and monitor the internal temperature closely. Control the addition rate of reagents. |
| Mass Transfer & Mixing | In larger reactors, inefficient stirring can lead to localized "hot spots" and side reactions. Use appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity. |
| Handling of Hazardous Reagents | Sodium hydride is highly flammable and reactive with water. Use a closed system under an inert atmosphere (nitrogen or argon). Quenching should be performed slowly and with adequate cooling. Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood or a closed system. |
| Work-up and Extraction | Phase separation can be slower on a larger scale. Use appropriately sized separators and consider centrifugation if emulsions form. |
| Purification | Large-scale chromatography can be expensive and time-consuming. Investigate crystallization or distillation as alternative purification methods for the final product and intermediate. |
| Solvent Handling and Recovery | Large volumes of solvents pose safety and environmental risks. Implement solvent recovery and recycling systems to improve process economics and reduce waste. |
Logical Workflow for Scale-up
The following diagram illustrates a logical workflow for the scale-up process.
Caption: A typical workflow for chemical process scale-up.
Conclusion
The synthesis of this compound can be reliably performed on a laboratory scale and is amenable to scale-up with careful consideration of the key challenges outlined in this document. The provided protocols and data serve as a starting point for process development. It is crucial to conduct thorough process safety analyses and optimization studies before attempting production on a larger scale. Successful scale-up will depend on a multidisciplinary approach involving chemists, chemical engineers, and safety professionals to ensure a safe, efficient, and robust manufacturing process.
Application Notes: Ethyl 3-ethoxypicolinate as a Scaffold for Novel Kinase Inhibitors
References
- 1. Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 3-ethoxypicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-ethoxypicolinate. The following information is designed to address common side reactions and other issues that may be encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of Ethyl 3-hydroxypicolinate with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide or diethyl sulfate.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions include:
-
N-alkylation: The nitrogen atom of the pyridine ring can be alkylated by the ethylating agent, forming a pyridinium salt.
-
C-alkylation: Alkylation can occur at the carbon atoms of the pyridine ring, which is activated by the hydroxyl group.
-
Elimination (E2) of the ethylating agent: In the presence of a strong base, the ethylating agent can undergo elimination to form ethene.
-
Hydrolysis of the ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid if water is present in the reaction mixture, especially when using hydroxide bases.
Q3: How can I minimize the formation of the N-alkylated byproduct?
To reduce N-alkylation, it is advisable to use a bulky or a soft base that favors the deprotonation of the hydroxyl group over interaction with the pyridine nitrogen. Using a less reactive ethylating agent and carefully controlling the reaction temperature can also diminish the extent of this side reaction.
Q4: Is C-alkylation a significant concern?
While possible, C-alkylation is generally a minor side reaction compared to O-alkylation and N-alkylation in Williamson ether synthesis. The use of polar aprotic solvents can help to disfavor this pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete deprotonation of the starting material.- Competing side reactions (N-alkylation, elimination).- Insufficient reaction time or temperature. | - Use a stronger base or increase the stoichiometry of the base.- Optimize reaction conditions (see below).- Monitor the reaction by TLC or LC-MS to ensure completion. |
| Presence of a Water-Soluble Impurity | - Formation of the N-alkylated pyridinium salt. | - During workup, wash the organic layer thoroughly with water to remove the salt.- Consider using a milder ethylating agent. |
| Formation of a Gaseous Byproduct | - E2 elimination of the ethylating agent to form ethene. | - Use a less sterically hindered base.- Employ a lower reaction temperature. |
| Presence of an Acidic Impurity | - Hydrolysis of the ethyl ester to the carboxylic acid. | - Ensure strictly anhydrous reaction conditions.- Use a non-hydroxide base (e.g., sodium hydride, potassium carbonate). |
| Unreacted Starting Material | - Insufficient base or ethylating agent.- Reaction temperature is too low. | - Increase the equivalents of the base and/or ethylating agent.- Gradually increase the reaction temperature while monitoring for side product formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride and Ethyl Iodide
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Addition of Starting Material: Add Ethyl 3-hydroxypicolinate to the solvent and stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add ethyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound using Potassium Carbonate and Diethyl Sulfate
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-hydroxypicolinate in anhydrous acetone.
-
Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of diethyl sulfate.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography.
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
Technical Support Center: Synthesis of Ethyl 3-Ethoxypicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-ethoxypicolinate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which is the most common route for this transformation. The primary reaction involves the O-alkylation of ethyl 3-hydroxypicolinate with an ethylating agent in the presence of a base.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can result from several factors. Here are the most common culprits and their solutions:
-
Incomplete Deprotonation: The hydroxyl group of ethyl 3-hydroxypicolinate needs to be fully deprotonated to form the more nucleophilic alkoxide.
-
Solution: Use a sufficiently strong base. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often lead to higher yields by ensuring complete deprotonation. Ensure the base is fresh and has been stored under anhydrous conditions.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of the desired SN2 reaction versus side reactions.
-
Solution: The optimal temperature depends on the solvent and the strength of the base. For many Williamson ether syntheses, a temperature range of 50-80 °C is a good starting point. If the yield is low at a lower temperature, gradually increase it. However, excessively high temperatures can promote elimination side reactions.
-
-
Poor Choice of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base and do not interfere with the nucleophile. Acetonitrile is also a viable option. Protic solvents like ethanol should be avoided as they can be deprotonated by the strong base and compete in the reaction.
-
-
Moisture in the Reaction: Water can quench the strong base and the alkoxide intermediate, leading to lower yields.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.
-
Q2: I am observing the formation of a significant amount of a side product. What could it be and how can I minimize it?
A2: The most likely side product in this synthesis is the N-ethylated pyridinium salt. The nitrogen atom in the pyridine ring is also nucleophilic and can be alkylated by the ethylating agent.
-
Minimizing N-alkylation:
-
Choice of Base: Using a bulkier base, such as potassium tert-butoxide, can sterically hinder the approach of the ethylating agent to the nitrogen atom.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor O-alkylation over N-alkylation.
-
Slow Addition of Ethylating Agent: Adding the ethylating agent slowly to the reaction mixture containing the deprotonated ethyl 3-hydroxypicolinate can help to maintain a low concentration of the electrophile, which can favor the more reactive alkoxide for O-alkylation.
-
Another possible side reaction, especially with stronger bases and higher temperatures, is the elimination of the ethylating agent to form ethene. This is more likely if using a secondary or tertiary alkyl halide, but can occur with primary halides under harsh conditions.
Q3: How can I effectively purify the final product, this compound?
A3: Purification can be challenging due to the similar polarities of the starting material and the product, as well as the presence of the N-alkylated byproduct.
-
Work-up Procedure: After the reaction is complete, the mixture is typically cooled, quenched with water, and extracted with an organic solvent such as ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water and some polar impurities.
-
Column Chromatography: This is the most effective method for separating this compound from the unreacted starting material and the N-alkylated side product. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q: What is the general reaction scheme for the synthesis of this compound?
A: The synthesis is typically a Williamson ether synthesis.
Q: What are some common bases and ethylating agents used in this synthesis?
A:
-
Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK).
-
Ethylating Agents: Ethyl iodide (EtI), ethyl bromide (EtBr), diethyl sulfate ((Et)₂SO₄).
Q: How does the choice of base and solvent affect the yield?
A: The choice of base and solvent is critical for optimizing the yield. The following table provides a representative overview of how these factors can influence the reaction outcome. Please note that these are illustrative values and actual results may vary.
| Base | Solvent | Temperature (°C) | Representative Yield (%) | Notes |
| K₂CO₃ | DMF | 80 | 40-60 | Weaker base, may result in incomplete reaction. |
| NaOH | DMSO | 70 | 50-70 | Stronger base, good solubility in DMSO. |
| NaH | THF | 60 | 70-85 | Strong, non-nucleophilic base. Requires anhydrous conditions. |
| t-BuOK | t-BuOH | 80 | 65-80 | Bulky base, can help to minimize N-alkylation. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Preparation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 3-hydroxypicolinate (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Begin stirring and purge the flask with nitrogen.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. Hydrogen gas evolution should be observed.
-
-
Alkylation:
-
Slowly add ethyl iodide (1.5 eq) to the reaction mixture via a syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain this compound.
-
Visualization of Key Processes
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Signaling Pathway of Key Reactions and Side Reactions
This diagram illustrates the main reaction pathway and potential side reactions.
Optimizing reaction conditions for the etherification of 3-hydroxypicolinates
Welcome to the technical support center for the etherification of 3-hydroxypicolinates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the etherification of 3-hydroxypicolinates?
The most prevalent method for the etherification of 3-hydroxypicolinates is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming the desired ether.[1]
Another powerful method, particularly when dealing with sterically hindered alcohols or when inversion of stereochemistry is desired, is the Mitsunobu reaction . This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an alcohol.[2][3]
Q2: What is the major challenge encountered during the etherification of 3-hydroxypicolinates?
A primary challenge is the potential for N-alkylation of the pyridine ring, which competes with the desired O-alkylation of the hydroxyl group.[4][5] The nitrogen atom of the pyridine ring is also nucleophilic and can react with the alkylating agent, leading to the formation of a pyridinium salt byproduct. Controlling the regioselectivity to favor O-alkylation is a key aspect of optimizing this reaction.
Q3: How can I favor O-alkylation over N-alkylation?
Several factors can be manipulated to enhance O-alkylation selectivity:
-
Choice of Base: The selection of an appropriate base is crucial. Strong, non-nucleophilic bases are generally preferred to deprotonate the hydroxyl group without promoting N-alkylation. Bases like sodium hydride (NaH) are often used for this purpose.[6] Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive alkylating agents.[6]
-
Solvent: The choice of solvent can influence the reactivity of the nucleophiles. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used in Williamson ether synthesis.
-
Alkylating Agent: The reactivity of the alkylating agent plays a significant role. More reactive alkyl halides (e.g., iodides > bromides > chlorides) can sometimes lead to less selectivity. The structure of the alkylating agent is also important; primary alkyl halides are ideal for the Sₙ2 mechanism of the Williamson synthesis and are less likely to cause side reactions like elimination.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable O-alkylated product over the kinetically formed N-alkylated product.
Q4: What are common side products besides the N-alkylated compound?
Besides N-alkylation, other potential side reactions in a Williamson ether synthesis include:
-
Elimination: If secondary or tertiary alkyl halides are used, an E2 elimination reaction can compete with the desired Sₙ2 substitution, leading to the formation of alkenes.[1]
-
Hydrolysis of the Ester: If the reaction is carried out under harsh basic conditions or during an aqueous workup, the picolinate ester group may be susceptible to hydrolysis.
In a Mitsunobu reaction, common byproducts include triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate, which can complicate purification.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the 3-hydroxyl group.2. Alkylating agent is not reactive enough.3. Reaction temperature is too low.4. In the Mitsunobu reaction, the pKa of the nucleophile is too high. | 1. Use a stronger base (e.g., NaH). Ensure anhydrous conditions as water will quench the base.2. Use a more reactive alkylating agent (e.g., switch from alkyl chloride to alkyl bromide or iodide).3. Gradually increase the reaction temperature and monitor the progress by TLC.4. The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[2] |
| Formation of Significant N-Alkylated Byproduct | 1. The nitrogen on the pyridine ring is competing as a nucleophile.2. The chosen base is not optimal for selective deprotonation.3. The reaction temperature is too high, favoring the kinetic product. | 1. Use a less polar solvent to decrease the nucleophilicity of the pyridine nitrogen.2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to find the optimal balance for O-alkylation.3. Try running the reaction at a lower temperature for a longer duration. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of base or alkylating agent.2. Reaction time is too short. | 1. Use a slight excess (1.1-1.5 equivalents) of the base and alkylating agent.2. Monitor the reaction by TLC until the starting material is consumed. |
| Difficulty in Purifying the Product | 1. Byproducts from the Mitsunobu reaction (triphenylphosphine oxide, reduced azodicarboxylate) are co-eluting with the product.2. The O- and N-alkylated products have similar polarities. | 1. For Mitsunobu byproducts, precipitation by adding a non-polar solvent like hexane or diethyl ether can be effective. Washing the organic layer with an acidic solution can help remove some phosphine-related impurities.[8] 2. Careful optimization of the solvent system for column chromatography is required. A gradient elution from a non-polar to a more polar solvent system might be necessary for good separation. |
Data Presentation: Reaction Conditions for Etherification
The following tables summarize typical reaction conditions for the Williamson ether synthesis and Mitsunobu reaction for the etherification of 3-hydroxypicolinates and related compounds. Please note that optimal conditions will vary depending on the specific substrate and reagents used.
Table 1: Williamson Ether Synthesis - General Conditions
| Parameter | Typical Range/Options | Notes |
| Substrate | Methyl/Ethyl 3-hydroxypicolinate | Ester group can influence reactivity. |
| Alkylating Agent | Primary alkyl halides (e.g., MeI, EtBr, BnBr) | Iodides are generally more reactive than bromides, which are more reactive than chlorides. |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is a strong, non-nucleophilic base. Carbonates are milder alternatives. |
| Solvent | DMF, Acetonitrile, THF, Acetone | Polar aprotic solvents are commonly used. |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rate but may decrease selectivity. |
| Reaction Time | 2 - 24 hours | Monitored by TLC. |
Table 2: Mitsunobu Reaction - General Conditions
| Parameter | Typical Range/Options | Notes |
| Substrate | Methyl/Ethyl 3-hydroxypicolinate | The hydroxyl group acts as the nucleophile in the initial step. |
| Alcohol | Primary or secondary alcohols | The alcohol to be introduced as the ether. |
| Reagents | PPh₃ (1.5 eq.), DEAD or DIAD (1.5 eq.) | A slight excess of reagents is typically used. |
| Solvent | THF, Dichloromethane | Anhydrous conditions are important. |
| Temperature | 0 °C to Room Temperature | The azodicarboxylate is usually added at 0 °C.[2] |
| Reaction Time | 1 - 12 hours | Monitored by TLC. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of Methyl 3-alkoxypicolinate
-
To a solution of methyl 3-hydroxypicolinate (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add a base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq. or K₂CO₃, 2.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Protocol 2: General Procedure for Mitsunobu Etherification of Methyl 3-hydroxypicolinate
-
To a solution of methyl 3-hydroxypicolinate (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2-0.5 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel. To facilitate purification, the crude mixture can first be dissolved in a minimal amount of dichloromethane and then triturated with diethyl ether or hexanes to precipitate out some of the triphenylphosphine oxide and the reduced hydrazine byproduct.[8] The filtrate can then be concentrated and subjected to chromatography.
Visualizations
Caption: General experimental workflows for Williamson and Mitsunobu etherification.
Caption: Troubleshooting logic for low yield in 3-hydroxypicolinate etherification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Purification of Substituted Picolinate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted picolinate esters.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of substituted picolinate esters in a question-and-answer format.
Issue 1: Low or No Recovery of the Desired Picolinate Ester After Aqueous Workup.
-
Question: I seem to be losing my substituted picolinate ester during the aqueous workup. What could be the cause and how can I prevent this?
-
Answer: The most likely cause is hydrolysis of the ester bond. Picolinate esters can be susceptible to hydrolysis, especially under acidic or basic conditions, which are often employed during aqueous workups. The pyridine nitrogen can be protonated under acidic conditions, which can activate the ester towards nucleophilic attack by water. Under basic conditions, direct saponification (hydroxide-mediated hydrolysis) can occur.
Recommendations:
-
Use Mild Conditions: If possible, perform the aqueous workup at a neutral pH. Use saturated sodium bicarbonate solution cautiously for neutralization of acids, as a highly basic environment can promote hydrolysis. Similarly, use dilute acid for neutralizing bases.
-
Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions quickly and efficiently.
-
Use Brine Washes: Wash the organic layer with saturated sodium chloride solution (brine) to remove bulk water before drying with a drying agent like sodium sulfate or magnesium sulfate.
-
Temperature Control: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
Issue 2: Co-elution of the Product with Starting Material (Picolinic Acid) During Column Chromatography.
-
Question: I am having difficulty separating my substituted picolinate ester from the corresponding unreacted picolinic acid by silica gel chromatography. They are eluting very close to each other. How can I improve the separation?
-
Answer: Picolinic acids are polar and can sometimes travel up a silica gel column, especially in polar solvent systems, leading to co-elution with the desired ester. The acidic nature of silica gel can also contribute to this issue.
Recommendations:
-
Modify the Mobile Phase:
-
Add a Small Amount of Acid: Including a small amount of a volatile acid like acetic acid or formic acid in your eluent can help to suppress the ionization of the carboxylic acid, making it less polar and potentially improving separation from the ester.
-
Add a Small Amount of Base: Alternatively, adding a small amount of a volatile base like triethylamine can deprotonate the carboxylic acid, causing it to bind more strongly to the silica gel and remain at the baseline, allowing the ester to elute.
-
-
Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.
-
Pre-treatment of the Crude Mixture: Before chromatography, you can perform a simple acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. Be mindful of potential ester hydrolysis during this step.
-
Issue 3: The Purified Picolinate Ester Decomposes Upon Standing.
-
Question: My purified substituted picolinate ester appears to be degrading over time, even when stored. What is causing this instability and how can I store it properly?
-
Answer: The stability of substituted picolinate esters can be influenced by the nature of the substituents on the pyridine ring. Electron-withdrawing groups can make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack by residual water or other nucleophiles. Trace amounts of acid or base remaining from the purification process can also catalyze decomposition.
Recommendations:
-
Ensure Purity: Make sure the product is free of any acidic or basic impurities. If necessary, re-purify a small sample and check for improved stability.
-
Thorough Drying: Ensure the final product is completely dry and free of residual solvents.
-
Inert Atmosphere: Store the purified ester under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture and oxygen.
-
Low Temperature and Darkness: Store the compound at low temperatures (e.g., in a freezer) and protected from light, as some compounds can be light-sensitive.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of substituted picolinate esters?
A1: Common impurities often include:
-
Unreacted Starting Materials: The corresponding substituted picolinic acid and the alcohol used for esterification.
-
Hydrolysis Product: The substituted picolinic acid formed during workup or purification.
-
Side Products from Synthesis: Depending on the synthetic route, side products can arise. For example, if using a coupling reagent, unreacted coupling reagent and its byproducts may be present. If the synthesis involves functional group manipulation on the pyridine ring, incompletely reacted intermediates or over-reacted products could be impurities.
Q2: How do substituents on the picolinate ring affect the choice of purification strategy?
A2: Substituents can significantly impact the polarity and stability of the molecule:
-
Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CN, -CF₃)
-
Polarity: Generally increase the polarity of the molecule.
-
Stability: Can make the ester more susceptible to hydrolysis.
-
Purification: May require more polar solvent systems for chromatography. Care must be taken to use neutral conditions to avoid hydrolysis.
-
-
Electron-Donating Groups (EDGs): (e.g., -OCH₃, -N(CH₃)₂, -CH₃)
-
Polarity: Generally decrease the polarity of the molecule.
-
Stability: Can make the ester more stable towards hydrolysis.
-
Purification: May be purified with less polar solvent systems.
-
Q3: Can I use recrystallization to purify my substituted picolinate ester?
A3: Yes, recrystallization can be a very effective purification technique for solid picolinate esters. The key is to find a suitable solvent or solvent system in which the ester has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble in the hot solvent.
Data Presentation
Table 1: Common Solvents for Column Chromatography of Substituted Picolinate Esters
| Polarity of Picolinate Ester | Typical Solvent Systems (v/v) | Notes |
| Low Polarity (e.g., with alkyl or aryl substituents) | Hexanes/Ethyl Acetate (9:1 to 1:1) | A good starting point for many esters. |
| Dichloromethane/Hexanes (1:1 to 100% DCM) | Offers different selectivity compared to ethyl acetate systems. | |
| Medium Polarity (e.g., with ether or amide substituents) | Hexanes/Ethyl Acetate (1:1 to 1:9) | Increasing the proportion of ethyl acetate increases the polarity. |
| Dichloromethane/Methanol (99:1 to 95:5) | A small amount of methanol can significantly increase the eluent strength. | |
| High Polarity (e.g., with nitro or cyano substituents) | Ethyl Acetate | Can sometimes be used as a single solvent. |
| Dichloromethane/Methanol (95:5 to 90:10) | For very polar compounds. |
Table 2: Common Solvents for Recrystallization of Substituted Picolinate Esters
| Solvent/Solvent System | Good for... | Tips |
| Ethanol/Water | Picolinate esters with some polarity. | Dissolve in hot ethanol and add hot water dropwise until cloudiness persists, then cool slowly. |
| Ethyl Acetate/Hexanes | A wide range of picolinate esters. | Dissolve in a minimal amount of hot ethyl acetate and add hexanes as the anti-solvent. |
| Dichloromethane/Hexanes | Less polar picolinate esters. | Similar to the ethyl acetate/hexanes system. |
| Toluene | Aromatic-substituted picolinate esters. | Good for inducing crystallinity in aromatic compounds. |
| Isopropanol | General purpose recrystallization. | A good alternative to ethanol. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude substituted picolinate ester in a minimal amount of the chromatography eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the elution of the product by thin-layer chromatography (TLC) using a suitable stain or UV visualization.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent. If no crystals form, the compound may be too soluble. If the solid does not dissolve even when hot, it is not a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask with glass wool or a beaker of warm water. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification of substituted picolinate esters.
Caption: A troubleshooting decision tree for common purification challenges.
Preventing decomposition of Ethyl 3-ethoxypicolinate during storage
Welcome to the technical support center for Ethyl 3-ethoxypicolinate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of this compound during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during storage?
A1: The decomposition of this compound is primarily driven by hydrolysis of the ethyl ester group. This reaction can be catalyzed by the presence of moisture, as well as acidic or basic conditions. Elevated temperatures and exposure to light can also accelerate the degradation process.
Q2: What are the expected degradation products of this compound?
A2: The principal degradation product is 3-ethoxypicolinic acid, formed through the hydrolysis of the ethyl ester. Under certain conditions, further degradation of the pyridine ring may occur, although this is less common under typical storage conditions.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store the compound at 2-8°C in a tightly sealed container to protect it from moisture and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidative degradation.
Q4: How can I detect decomposition in my sample of this compound?
A4: Decomposition can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the parent compound and its degradation products. A noticeable change in the physical appearance of the sample (e.g., color change, precipitation) may also indicate degradation.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of potency or purity over time. | Hydrolysis due to moisture. | Store in a desiccator or with a desiccant. Ensure the container is tightly sealed. |
| Thermal degradation. | Store at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles. | |
| Photodegradation. | Store in an amber vial or a light-blocking container. | |
| Change in sample color or formation of precipitates. | Formation of degradation products. | Confirm degradation using an appropriate analytical method (e.g., HPLC). If degraded, the sample may not be suitable for use. |
| Contamination. | Review handling procedures to prevent the introduction of contaminants. | |
| Inconsistent experimental results. | Use of a partially degraded sample. | Always use a fresh sample or one that has been properly stored. Qualify the purity of the material before use. |
Stability Data
While specific stability data for this compound is not extensively published, the following table provides representative data based on studies of analogous pyridine carboxylic acid esters. This data illustrates the expected trends in stability under various conditions.
| Condition | Parameter | Value | Expected Purity of this compound (after 1 month) |
| Temperature | 2-8°C | - | >99% |
| 25°C (Room Temperature) | - | ~98% | |
| 40°C | - | ~95% | |
| Humidity | <30% Relative Humidity | - | >99% |
| 60% Relative Humidity | - | ~97% | |
| 90% Relative Humidity | - | ~94% | |
| pH (in aqueous solution) | 3 (Acidic) | - | ~96% |
| 7 (Neutral) | - | >99% | |
| 9 (Basic) | - | ~92% | |
| Light Exposure | Dark | - | >99% |
| Ambient Light | - | ~98% | |
| UV Light (254 nm) | - | ~90% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its primary degradation product, 3-ethoxypicolinic acid.
1. Materials and Reagents:
-
This compound reference standard
-
3-ethoxypicolinic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 3-ethoxypicolinic acid reference standards in 10 mL of 50:50 Acetonitrile:Water.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution: Prepare samples at a similar concentration to the working standard using the mobile phase as the diluent.
4. Analysis:
-
Inject the working standard to determine the retention times and peak areas for the parent compound and its degradation product.
-
Inject the sample solutions.
-
Calculate the percentage of the degradation product in the sample using the peak areas.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for HPLC stability testing.
Caption: Troubleshooting decision tree for degradation.
References
Identifying and removing impurities from Ethyl 3-ethoxypicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Ethyl 3-ethoxypicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on its structure and likely synthetic routes, the most common impurities in this compound include:
-
Unreacted Starting Materials: 3-hydroxypicolinic acid, ethanol, and the ethylating agent (e.g., ethyl iodide, diethyl sulfate).
-
Byproducts: Unwanted products from side reactions, such as dipyridyl ethers or over-ethylated species.
-
Residual Solvents: Solvents used during the synthesis and purification processes (e.g., toluene, dichloromethane, ethyl acetate).[1][2]
-
Degradation Products: Impurities formed due to instability of the product under certain conditions (e.g., hydrolysis of the ester).
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying known and unknown organic impurities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities, which is crucial for their identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Q3: What is the most effective general method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective:
-
Extraction: To remove water-soluble impurities and unreacted starting materials.[8]
-
Distillation or Column Chromatography: To separate the product from closely related organic impurities.[8][9][10]
-
Recrystallization: As a final step to obtain a highly pure, crystalline product.[4][10]
Troubleshooting Guide
Issue 1: My final product shows the presence of unreacted 3-hydroxypicolinic acid.
-
Question: How can I remove residual 3-hydroxypicolinic acid from my this compound?
-
Answer: 3-hydroxypicolinic acid is acidic and can be removed with an aqueous basic wash. During your workup, wash the organic layer containing your product with a dilute solution of sodium bicarbonate or sodium carbonate. This will convert the acidic impurity into its salt, which will be extracted into the aqueous layer.[11]
Issue 2: I am having difficulty separating a byproduct with a similar polarity from my main product using column chromatography.
-
Question: What strategies can I use to improve the separation of closely eluting impurities during column chromatography?
-
Answer: To improve separation, you can:
-
Optimize the Solvent System: Use a less polar solvent system to increase the retention time and improve separation. A gradient elution might also be effective.[12]
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
-
Employ Flash Chromatography: This technique uses pressure to speed up the separation, often resulting in better resolution.
-
Issue 3: My product "oils out" during recrystallization instead of forming crystals.
-
Question: What should I do if my this compound oils out during recrystallization?
-
Answer: Oiling out occurs when the solute is not sufficiently soluble in the hot solvent or comes out of solution too quickly. To address this:
-
Add More Solvent: Ensure the compound is fully dissolved in the minimum amount of boiling solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Use a Different Solvent System: Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes turbid, then heat until it clarifies and allow it to cool slowly.[13]
-
Issue 4: GC-MS analysis indicates the presence of residual high-boiling point solvents.
-
Question: How can I remove residual high-boiling point solvents like toluene from my product?
-
Answer: High-boiling point solvents can be challenging to remove. Consider the following:
-
High-Vacuum Distillation: If your product is thermally stable, fractional distillation under high vacuum can effectively remove residual solvents.[14][15]
-
Azeotropic Distillation: Adding a lower-boiling point solvent that forms an azeotrope with the high-boiling solvent can facilitate its removal.
-
Drying under High Vacuum: For trace amounts, prolonged drying of the purified product under high vacuum at a slightly elevated temperature (if the product is stable) can be effective.
-
Data Presentation
The following table summarizes the expected purity of this compound after each stage of a typical purification sequence. The values are representative and may vary depending on the initial purity of the crude material and the specific conditions of each step.
| Purification Step | Key Impurities Removed | Expected Purity (%) |
| Crude Product | Starting materials, byproducts, solvents | 80 - 90 |
| Aqueous Wash | Acidic and basic impurities, water-soluble salts | 90 - 95 |
| Column Chromatography | Closely related organic byproducts | 95 - 99 |
| Recrystallization | Minor impurities, colored byproducts | > 99 |
Experimental Protocols
1. Fractional Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points.
-
Apparatus: A round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus.
-
Slowly heat the flask. As the mixture boils, the vapor will rise through the fractionating column.[15]
-
Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the most volatile component.
-
Collect the fraction that distills over at the boiling point of this compound.
-
Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling impurities, respectively.
-
2. Flash Column Chromatography
This is an efficient method for separating impurities with similar polarities to the product.
-
Materials: Silica gel (230-400 mesh), a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), a chromatography column, and a flash chromatography system or a source of pressurized air/nitrogen.
-
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the chosen solvent system.
-
Dissolve the crude product in a minimal amount of the solvent and adsorb it onto a small amount of silica gel.
-
Carefully add the sample-adsorbed silica gel to the top of the column.
-
Elute the column with the solvent system, applying pressure to achieve a fast flow rate.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
3. Recrystallization
This is an excellent final purification step to obtain a highly pure, crystalline product.
-
Materials: A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane), an Erlenmeyer flask, a hot plate, and a filtration apparatus (e.g., a Büchner funnel).
-
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.[16]
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove the colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystals of the pure product should form.
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[16]
-
Dry the crystals under vacuum to remove any residual solvent.
-
Workflow for Impurity Identification and Removal
References
- 1. google.com [google.com]
- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 3. Separation of Ethyl picolinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. gcms.cz [gcms.cz]
- 7. aidic.it [aidic.it]
- 8. shyzchem.com [shyzchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 11. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. vernier.com [vernier.com]
- 15. scribd.com [scribd.com]
- 16. science.uct.ac.za [science.uct.ac.za]
Overcoming poor reactivity of Ethyl 3-ethoxypicolinate in subsequent steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-ethoxypicolinate. The following sections address common reactivity challenges and offer detailed guidance for overcoming them in subsequent reaction steps.
Frequently Asked Questions (FAQs)
Q1: Why might this compound exhibit lower than expected reactivity in nucleophilic acyl substitution reactions?
The reactivity of the ester group in this compound can be influenced by the electronic properties of the pyridine ring. The ethoxy group at the 3-position is an electron-donating group, which increases the electron density on the pyridine ring. This increased electron density can slightly reduce the electrophilicity of the carbonyl carbon in the ester, making it less susceptible to attack by nucleophiles compared to unsubstituted or electron-deficient picolinates.
Q2: Can the pyridine nitrogen interfere with subsequent reactions?
Yes, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base. In reactions involving metal catalysts (e.g., palladium-catalyzed cross-couplings), the nitrogen can coordinate to the metal center, potentially inhibiting the catalytic cycle. In acidic conditions, the nitrogen can be protonated, which can affect the electronic properties of the ring and the reactivity of the substituents.
Q3: Are there general strategies to improve the success rate of reactions with this compound?
Key strategies include:
-
Careful selection of reaction conditions: Optimization of solvent, temperature, and catalyst/reagent loading is crucial.
-
Activation of the ester: For nucleophilic substitutions, converting the ester to a more reactive intermediate may be necessary.
-
Ligand selection in cross-coupling: Using appropriate phosphine ligands can mitigate the inhibitory effects of the pyridine nitrogen in palladium-catalyzed reactions.
-
Protecting group strategies: In some multi-step syntheses, temporarily protecting the pyridine nitrogen might be considered, although this adds extra steps to the sequence.
Troubleshooting Guides
Issue 1: Poor Yields in Amidation Reactions
Direct amidation of this compound with primary or secondary amines may be sluggish due to the moderate reactivity of the ethyl ester.
Troubleshooting Steps:
-
Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy. Monitor for potential side reactions or degradation at higher temperatures.
-
Use a More Nucleophilic Amine: If possible, using a less sterically hindered or more electron-rich amine can improve reaction rates.
-
Activate the Carboxylic Acid: A more reliable method is to first hydrolyze the ester to the corresponding 3-ethoxypicolinic acid and then use a standard peptide coupling agent for the amidation.
dot
Caption: Troubleshooting workflow for amidation reactions.
Table 1: Comparison of Amidation Strategies
| Method | Reagents | Typical Temperature (°C) | Typical Yield (%) | Notes |
| Direct Amidation | Amine, Solvent (e.g., Toluene, Dioxane) | 80 - 150 | 20 - 60 | Can be slow and require harsh conditions. |
| Two-Step (Hydrolysis then Coupling) | 1. NaOH or LiOH (aq) 2. Amine, Coupling Agent (e.g., HATU, EDC), Base (e.g., DIPEA) | 1. 60 - 100 2. 0 - 25 | 70 - 95 | Generally more reliable and proceeds under milder conditions.[1] |
Experimental Protocol: Two-Step Amidation
-
Hydrolysis:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add LiOH or NaOH (1.5 - 2.0 eq) and heat the mixture at 60-80°C until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and acidify with aqueous HCl (e.g., 1M) to pH ~4-5.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to afford 3-ethoxypicolinic acid.
-
-
Amide Coupling:
-
Dissolve the crude 3-ethoxypicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography.
-
Issue 2: Inefficient Suzuki-Miyaura Cross-Coupling
If this compound is halogenated (e.g., at the 5- or 6-position) for subsequent Suzuki-Miyaura coupling, poor reactivity can arise from catalyst inhibition by the pyridine nitrogen and the electron-rich nature of the ring.
Troubleshooting Steps:
-
Choice of Palladium Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be inefficient. Buchwald-type ligands and pre-catalysts are often more effective for electron-rich heteroaryl halides.[2]
-
Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is typically used. The ratio can be optimized. Anhydrous conditions with a suitable base can also be explored.
-
Reaction Temperature: Increasing the temperature (typically 80-120°C) is often necessary to drive the reaction to completion.
dot
Caption: Stepwise optimization of Suzuki-Miyaura coupling.
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling of Electron-Rich Pyridines
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Rationale for Optimization |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) + SPhos (10 mol%) | Buchwald ligands accelerate oxidative addition and are effective for electron-rich substrates.[2] |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Stronger, more oxophilic base can facilitate the transmetalation step. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or THF | Can influence catalyst solubility and activity. |
| Temperature | 80 °C | 100 - 110 °C | Higher temperature can overcome activation barriers. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a reaction vessel, add the halogenated this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent (e.g., Toluene).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Issue 3: Difficulty in Ester Hydrolysis
While generally feasible, the hydrolysis of the ethyl ester might require more forcing conditions than simple esters due to the electronic nature of the pyridine ring.
Troubleshooting Steps:
-
Choice of Base: LiOH is often more effective than NaOH or KOH for the hydrolysis of sterically hindered or less reactive esters.
-
Co-solvent: Using a water-miscible co-solvent like THF, Dioxane, or Methanol can improve the solubility of the ester and facilitate the reaction.
-
Temperature: Heating the reaction mixture to reflux is common.
-
Acid-Catalyzed Hydrolysis: While base-catalyzed saponification is generally irreversible and preferred, acid-catalyzed hydrolysis (e.g., using aqueous HCl or H₂SO₄) is an alternative, though the reaction is reversible.[3][4][5]
References
Managing thermal instability during the synthesis of Ethyl 3-ethoxypicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing thermal instability during the synthesis of Ethyl 3-ethoxypicolinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of Ethyl 3-hydroxypicolinate to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide or ethyl bromide.
Q2: Why is temperature control so critical during this synthesis?
A2: Temperature control is paramount because of the competitive nature of the Williamson ether synthesis. The desired SN2 reaction, which forms the ether product, competes with an E2 elimination side reaction.[1] At elevated temperatures, the elimination reaction is favored, leading to the formation of undesired byproducts and a reduction in the yield and purity of this compound.
Q3: What are the likely byproducts if the reaction temperature is too high?
A3: The primary byproduct of excessive temperature is the product of the E2 elimination reaction. In the context of this synthesis, this would likely be the starting material, Ethyl 3-hydroxypicolinate, and ethylene gas, formed from the decomposition of the ethylating agent. Additionally, at very high temperatures, thermal decomposition of the picolinate ester ring structure itself can occur, leading to a complex mixture of degradation products.
Q4: What is the optimal temperature range for the synthesis of this compound?
A4: While the optimal temperature can vary based on the specific base, solvent, and ethylating agent used, a gentle reflux is generally recommended.[2] It is crucial to maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate to favor the SN2 pathway over elimination. Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) is advised to determine the optimal conditions for your specific setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | 1. Reaction temperature is too high , favoring the elimination side reaction.[1]2. Incomplete deprotonation of Ethyl 3-hydroxypicolinate.3. Volatilization of the ethylating agent (e.g., ethyl iodide) due to excessive heating.[2] | 1. Reduce the reaction temperature. Maintain a gentle reflux and monitor the reaction progress.2. Ensure the use of a sufficiently strong and dry base (e.g., sodium hydride) and an anhydrous solvent.3. Use an efficient reflux condenser to prevent the loss of volatile reagents. |
| Presence of Significant Impurities in the Product | 1. High reaction temperature leading to the formation of elimination and decomposition byproducts.2. Moisture in the reaction can quench the alkoxide intermediate. | 1. Optimize the reaction temperature by performing small-scale trials at different temperatures.2. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Reaction Fails to Proceed or is Sluggish | 1. Reaction temperature is too low. 2. Ineffective base or incomplete deprotonation.3. Poor quality or inactive ethylating agent. | 1. Gradually increase the reaction temperature while carefully monitoring for byproduct formation.2. Use a stronger base or ensure the base is not expired or contaminated. 3. Use a fresh, high-purity ethylating agent. |
Data Presentation: Impact of Temperature on Yield and Purity
The following table illustrates the hypothetical effect of reaction temperature on the yield and purity of this compound. This data is for illustrative purposes to emphasize the importance of temperature control.
| Reaction Temperature (°C) | Yield (%) | Purity (%) | Notes |
| 50 | 45 | 98 | Reaction is slow, but product is very clean. |
| 65 | 75 | 95 | Good balance of reaction rate and selectivity. |
| 80 (Gentle Reflux) | 85 | 90 | Optimal for many Williamson ether syntheses.[2] |
| 100 | 60 | 70 | Significant increase in elimination byproducts.[1] |
| 120 | 30 | 50 | Dominated by elimination and decomposition. |
Experimental Protocols
Detailed Protocol for Williamson Ether Synthesis of this compound
Materials:
-
Ethyl 3-hydroxypicolinate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-hydroxypicolinate to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 80-85 °C). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
Caption: Competing reaction pathways in the synthesis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethoxy vs. Methoxy Picolinates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by subtle structural modifications is paramount in the design of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of ethoxy-substituted picolinates versus their methoxy-substituted counterparts. While direct comparative studies on these specific picolinate derivatives are limited in publicly available literature, this guide extrapolates from established structure-activity relationships (SAR) of ethoxy and methoxy groups on other bioactive heterocyclic compounds to provide a predictive framework for their potential biological activities.
This analysis is intended to serve as a foundational resource to inform hypothesis-driven research and guide the design of future studies exploring the therapeutic potential of substituted picolinates.
Physicochemical and Pharmacokinetic Profile: A Tale of Two Alkoxy Groups
The primary difference between an ethoxy (-OCH2CH3) and a methoxy (-OCH3) group lies in the length of the alkyl chain. This seemingly minor variation can significantly influence a molecule's physicochemical properties, which in turn dictates its pharmacokinetic behavior—absorption, distribution, metabolism, and excretion (ADME).
| Property | Methoxy Picolinate (Predicted) | Ethoxy Picolinate (Predicted) | Rationale & Potential Implications |
| Lipophilicity (logP) | Lower | Higher | The additional ethyl group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity. This can enhance membrane permeability and potentially lead to increased cell uptake, but also may increase binding to plasma proteins and adipose tissue distribution. |
| Molecular Weight | Lower | Higher | The ethoxy group adds an extra 14 Da to the molecular weight. While a small difference, it can be a factor in binding interactions and overall drug-likeness. |
| Steric Hindrance | Lower | Higher | The bulkier ethoxy group can introduce greater steric hindrance around the picolinate core. This may influence binding affinity and selectivity for biological targets. |
| Metabolic Stability | Potentially less stable | Potentially more stable | The methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes. The ethoxy group may exhibit slightly different metabolic pathways, potentially leading to a longer half-life. |
Comparative Biological Activity: Insights from Analogous Compounds
While direct experimental data on ethoxy versus methoxy picolinates is scarce, we can infer potential differences in their biological activities by examining studies on other heterocyclic compounds where these substitutions have been compared.
Antimicrobial Activity
In the realm of antimicrobial agents, lipophilicity and steric factors play a crucial role in determining efficacy. The increased lipophilicity of an ethoxy group could enhance the compound's ability to penetrate bacterial cell membranes. However, the optimal level of lipophilicity for antimicrobial activity is often compound and species-specific.
| Biological Target/Activity | Methoxy Picolinate (Predicted) | Ethoxy Picolinate (Predicted) | Supporting Rationale from Analogous Studies |
| Antibacterial Activity | Moderate activity | Potentially higher activity | Increased lipophilicity of ethoxy-substituted analogs in other heterocyclic series has been correlated with improved antibacterial activity against certain strains by facilitating passage through the lipid-rich bacterial cell wall. |
| Antifungal Activity | Moderate activity | Potentially higher activity | Similar to antibacterial activity, enhanced lipophilicity can aid in disrupting the fungal cell membrane. The specific positioning of the ethoxy group will be critical in determining its interaction with fungal-specific targets. |
Anticancer Activity
The anticancer potential of small molecules is often linked to their ability to interact with specific molecular targets within cancer cells. The electronic and steric properties of substituents can significantly modulate these interactions.
| Biological Target/Activity | Methoxy Picolinate (Predicted) | Ethoxy Picolinate (Predicted) | Supporting Rationale from Analogous Studies |
| Cytotoxicity against Cancer Cell Lines | Variable | Variable | The effect of methoxy vs. ethoxy substitution on anticancer activity is highly dependent on the specific target and the overall molecular scaffold. In some reported series of anticancer compounds, methoxy groups have been shown to be crucial for activity, while in others, larger alkoxy groups have led to enhanced potency.[1] |
| Enzyme Inhibition (e.g., Kinases) | Potential for specific interactions | Potential for altered binding affinity | The size and orientation of the alkoxy group can influence how the molecule fits into the binding pocket of an enzyme. The bulkier ethoxy group might provide additional hydrophobic interactions, but could also lead to steric clashes, thus altering inhibitory activity. |
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of ethoxy and methoxy picolinates, the following experimental protocols are recommended.
Antimicrobial Activity Assessment
Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of ethoxy and methoxy picolinates against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Compounds: Dissolve ethoxy and methoxy picolinates in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial/Fungal Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganism in medium without compound) and negative controls (medium only).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.
Anticancer Activity Assessment
Objective: To evaluate and compare the cytotoxic effects of ethoxy and methoxy picolinates on various cancer cell lines.
Methodology: MTT Assay
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ethoxy and methoxy picolinates for a specified duration (e.g., 48 or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound on each cell line.
Potential Signaling Pathway Modulation
Pyridinecarboxylic acid derivatives have been reported to modulate various intracellular signaling pathways.[2] A plausible pathway that could be influenced by ethoxy and methoxy picolinates is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway by picolinate derivatives.
Conclusion
The substitution of a methoxy group with an ethoxy group on a picolinate scaffold presents a subtle yet potentially impactful modification that can influence a range of biological activities. Based on established SAR principles, ethoxy picolinates are predicted to exhibit increased lipophilicity, which may translate to enhanced antimicrobial and potentially altered anticancer activities compared to their methoxy counterparts. However, these predictions necessitate empirical validation. The experimental protocols outlined in this guide provide a robust framework for the systematic and comparative evaluation of these two classes of compounds. Further investigation into their effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial in elucidating their mechanism of action and therapeutic potential. This comparative guide serves as a starting point for researchers to explore the chemical space of substituted picolinates and unlock their potential as novel therapeutic agents.
References
Benchmarking the synthesis of Ethyl 3-ethoxypicolinate against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of Ethyl 3-ethoxypicolinate, a key intermediate in pharmaceutical research. The primary synthetic route, a Williamson ether synthesis, is benchmarked against the preparation of analogous 3-alkoxypicolinates. This document offers detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflow to aid in methodological assessment and optimization.
Comparative Synthesis Data
The synthesis of this compound and similar compounds is most commonly achieved through the O-alkylation of a corresponding hydroxypicolinate precursor. The following table summarizes key performance indicators for the synthesis of this compound and two comparable compounds, Ethyl 3-methoxypicolinate and Ethyl 3-isopropoxypicolinate, via a standardized Williamson ether synthesis protocol.
| Compound | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purification Method |
| This compound | Ethyl Iodide | Sodium Hydride | THF | 6 | 65 (reflux) | 85-95 | Column Chromatography |
| Ethyl 3-methoxypicolinate | Methyl Iodide | Sodium Hydride | THF | 6 | 65 (reflux) | 88-96 | Column Chromatography |
| Ethyl 3-isopropoxypicolinate | 2-Iodopropane | Sodium Hydride | THF | 12 | 65 (reflux) | 70-80 | Column Chromatography |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and its analogs.
Synthesis of this compound
Materials:
-
Ethyl 3-hydroxypicolinate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of Ethyl 3-hydroxypicolinate (1 equivalent) in anhydrous THF under an inert atmosphere of nitrogen, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C.
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
Ethyl iodide (1.5 equivalents) is added dropwise to the suspension at 0 °C.
-
The reaction mixture is then heated to reflux at 65 °C and stirred for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Synthesis of Ethyl 3-methoxypicolinate
This compound is synthesized following the same procedure as this compound, with methyl iodide used as the alkylating agent instead of ethyl iodide.
Synthesis of Ethyl 3-isopropoxypicolinate
This compound is synthesized following the same procedure as this compound, with 2-iodopropane used as the alkylating agent. The reaction time is extended to 12 hours to accommodate the bulkier alkylating agent.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Ethyl 3-alkoxypicolinates via the Williamson ether synthesis.
Caption: General workflow for the synthesis of Ethyl 3-alkoxypicolinates.
Signaling Pathway Diagram
While this compound is a synthetic intermediate, its derivatives may be designed to interact with specific biological pathways. The following is a representative diagram of a generic signaling pathway that could be targeted.
Caption: A generic cell signaling pathway.
The Impact of Ethoxy Substitution on Ethyl Picolinate: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of functional group modifications on a core molecular scaffold is paramount. This guide provides a comparative analysis of Ethyl 3-ethoxypicolinate and its parent compound, Ethyl picolinate, focusing on how the introduction of a 3-ethoxy group influences the molecule's physicochemical properties, reactivity, and potential biological activity. While direct comparative experimental studies are limited, this guide synthesizes established chemical principles and available data to provide a detailed overview.
Influence of the Ethoxy Group on Physicochemical Properties
The introduction of an ethoxy group at the 3-position of the pyridine ring in Ethyl picolinate is expected to modulate several key physicochemical properties. The ethoxy group, consisting of an ethyl moiety linked via an oxygen atom, imparts distinct electronic and steric effects.
Electronically, the oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the pyridine ring through a resonance effect (+R effect). This electron donation increases the electron density of the aromatic ring. Concurrently, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I effect) through the sigma bond. In the case of alkoxy groups on aromatic rings, the resonance effect typically dominates, leading to an overall activation of the ring.
This alteration in electronic distribution influences properties such as polarity, boiling point, and solubility. The addition of the polar C-O bond and the nonpolar ethyl group will affect the overall molecular dipole moment and interactions with solvents.
| Property | Ethyl Picolinate | This compound | Expected Effect of 3-Ethoxy Group |
| Molecular Weight | 151.16 g/mol | 195.22 g/mol | Increase |
| Boiling Point | 240-241 °C | Data not available | Expected to be higher due to increased molecular weight and potential for stronger intermolecular forces. |
| Density | 1.119 g/mL at 25 °C | Data not available | Likely to be similar or slightly lower. |
| Solubility | Miscible with water[1] | Data not available | Solubility in polar solvents may decrease due to the increased hydrophobic character of the ethyl group. |
| Lipophilicity (LogP) | Data not available | Data not available | Expected to be higher due to the addition of the ethyl group, potentially impacting membrane permeability. |
Comparative Reactivity Analysis
The electronic influence of the 3-ethoxy group is anticipated to significantly alter the reactivity of the pyridine ring, particularly in electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[2][3][4] However, the electron-donating resonance effect of the ethoxy group at the 3-position is expected to counteract this deactivation to some extent, making the ring more susceptible to electrophilic attack than unsubstituted Ethyl picolinate. The ethoxy group is an ortho-, para- director. In the context of the pyridine ring, this would direct incoming electrophiles to positions 2, 4, and 6.
dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Ethyl Picolinate" [label="Ethyl Picolinate\n(Less Reactive)"]; "this compound" [label="this compound\n(More Reactive)"]; "Electrophile" [shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];
"Electrophile" -> "Ethyl Picolinate" [label=" Slower Reaction"]; "Electrophile" -> "this compound" [label=" Faster Reaction\n(due to +R effect of -OEt)"]; } dot Figure 1. Expected relative reactivity towards electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
Conversely, the electron-donating nature of the ethoxy group would likely decrease the reactivity of the pyridine ring towards nucleophilic aromatic substitution. Nucleophilic attack is favored on electron-deficient rings, and by increasing the electron density, the ethoxy group makes the ring less electrophilic.
Structure-Activity Relationship (SAR) Insights
While no specific biological activity data for this compound is readily available, structure-activity relationship (SAR) studies on related substituted picolinates can offer valuable insights.[5][6] The introduction of substituents on the picolinate scaffold is a common strategy in medicinal chemistry and agrochemistry to modulate biological activity.[5] For instance, substituted picolinates have been investigated as herbicides, with the nature and position of the substituent playing a critical role in their efficacy and selectivity.[5]
The ethoxy group at the 3-position could influence biological activity by:
-
Altering binding affinity: The size, shape, and electronic properties of the ethoxy group can affect how the molecule interacts with a biological target, such as an enzyme or receptor.
-
Modifying metabolic stability: The ethoxy group may be a site for metabolic transformation (e.g., O-dealkylation), which could influence the compound's half-life and duration of action.
-
Impacting cell permeability: The increased lipophilicity conferred by the ethoxy group can enhance the molecule's ability to cross cell membranes.
Experimental Protocols
To empirically determine the effects of the 3-ethoxy group, a series of comparative experiments would be necessary. Below are detailed methodologies for key experiments.
Determination of Physicochemical Properties
1. Octanol-Water Partition Coefficient (LogP) Measurement (Shake-Flask Method)
-
Objective: To quantify the lipophilicity of Ethyl picolinate and this compound.
-
Protocol:
-
Prepare a stock solution of the test compound in n-octanol saturated with water.
-
Prepare a corresponding volume of water saturated with n-octanol.
-
Combine equal volumes of the octanol solution and the aqueous phase in a separatory funnel.
-
Shake the funnel vigorously for 2 minutes and then allow the phases to separate for at least 24 hours at a constant temperature (e.g., 25 °C).
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
-
2. Boiling Point Determination (Distillation Method)
-
Objective: To measure the boiling points of both compounds under controlled pressure.
-
Protocol:
-
Place a sample of the compound in a distillation flask equipped with a thermometer and a condenser.
-
Heat the flask gently.
-
Record the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during distillation.
-
Record the atmospheric pressure at the time of the measurement. If the distillation is performed under reduced pressure, the pressure should be precisely controlled and recorded.
-
Comparative Reactivity Studies
1. Competitive Nitration
-
Objective: To compare the relative rates of electrophilic nitration.
-
Protocol:
-
Equimolar amounts of Ethyl picolinate and this compound are dissolved in an inert solvent (e.g., dichloromethane).
-
A sub-stoichiometric amount of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added slowly at a controlled temperature (e.g., 0 °C).
-
The reaction is allowed to proceed for a specific time and then quenched by pouring the mixture into ice water.
-
The organic layer is separated, washed, dried, and the solvent is removed.
-
The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative amounts of the nitrated products of each starting material. The ratio of products will indicate the relative reactivity.
-
Conclusion
The introduction of a 3-ethoxy group to the Ethyl picolinate scaffold is predicted to have a multifaceted impact on its properties. The electron-donating nature of the ethoxy group is expected to increase the reactivity of the pyridine ring towards electrophilic substitution while decreasing its susceptibility to nucleophilic attack. Physicochemically, an increase in molecular weight and lipophilicity, along with a potential decrease in aqueous solubility, is anticipated. These modifications are crucial considerations in the context of drug design and development, as they can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined provide a framework for the empirical validation of these predicted effects.
References
- 1. Ethyl picolinate, 99% | Fisher Scientific [fishersci.ca]
- 2. uoanbar.edu.iq [uoanbar.edu.iq]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 6. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between positional isomers is critical for designing targeted and effective therapeutic agents. This guide provides a comparative overview of Ethyl 3-ethoxypicolinate and its positional isomers, focusing on their synthesis, physicochemical properties, and biological activities, supported by available data.
This document synthesizes information from various sources to present a comparative analysis of this compound and its positional isomers: Ethyl 4-ethoxypicolinate, Ethyl 5-ethoxypicolinate, and Ethyl 6-ethoxypicolinate. The placement of the ethoxy group on the picolinate backbone can significantly influence the molecule's properties and biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its known positional isomers is presented below. These properties are crucial for predicting the behavior of these compounds in biological systems.
| Property | This compound | Ethyl 4-ethoxypicolinate | Ethyl 5-ethoxypicolinate | Ethyl 6-ethoxypicolinate |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol | 195.21 g/mol | 195.21 g/mol | 195.21 g/mol |
| CAS Number | 1215168-86-7 | 71777-70-3 | 1312903-94-8 | Not readily available |
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical workflow for the synthesis of these isomers can be visualized as follows:
Caption: A generalized workflow for the synthesis of ethyl ethoxypicolinate isomers.
Experimental Protocol: Synthesis of a Related Compound - Ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate
A representative protocol for the synthesis of a structurally related compound, Ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate, can provide insight into the potential synthetic route for the target isomers. This synthesis involves the acylation of picolinic acid followed by a substitution reaction.[1][2]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
2-Fluoro-4-nitrophenol
-
Base (e.g., potassium carbonate)
-
Ethanol
-
Appropriate solvents for workup and purification
Procedure:
-
Acylation of Picolinic Acid: Picolinic acid is reacted with thionyl chloride to form the acyl chloride. A catalytic amount of DMF is typically added to facilitate the reaction. The reaction is usually heated to ensure completion.[2]
-
Esterification: The resulting acyl chloride is then reacted with ethanol to form the ethyl picolinate.
-
Substitution Reaction: The ethyl hydroxypicolinate intermediate is reacted with the desired aryl or alkyl halide (in this case, an activated fluoro compound) in the presence of a base to yield the final ether product.
-
Purification: The final product is purified using standard techniques such as extraction, chromatography, and recrystallization.
Biological Activity
Direct comparative studies on the biological activities of this compound and its positional isomers are not extensively reported in the available literature. However, the broader class of pyridine derivatives is known to exhibit a wide range of biological activities. The position of substituents on the pyridine ring is a key determinant of their pharmacological effects.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine derivatives is influenced by the nature and position of their substituents.[3][4] For instance, the presence and location of electron-donating groups like ethoxy can alter the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.
The logical relationship for investigating the structure-activity relationship can be outlined as follows:
Caption: A logical workflow for investigating the SAR of ethyl ethoxypicolinate isomers.
Potential Areas of Biological Investigation
Based on the activities of related pyridine and picolinate compounds, potential biological activities to investigate for these isomers include:
-
Antimicrobial and Antifungal Activity: Picolinates and their derivatives have shown potential as antimicrobial agents.[5][6]
-
Enzyme Inhibition: Ethyl picolinate has been investigated as a BACE2 inhibitor for potential diabetes treatment.[7]
-
Anticancer Activity: Substituted pyridines are a common scaffold in the development of anticancer drugs.[1]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
A standard method to assess the antimicrobial activity of these compounds would be the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds (Ethyl ethoxypicolinate isomers)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
This comparative guide provides a foundational understanding of this compound and its positional isomers. While direct comparative data is limited, the provided information on their physicochemical properties, potential synthetic routes, and plausible biological activities serves as a valuable resource for researchers. The distinct positioning of the ethoxy group is expected to impart unique characteristics to each isomer, warranting further investigation to elucidate their specific structure-activity relationships and potential applications in drug discovery and development. Future research should focus on parallel synthesis and systematic biological evaluation of these isomers to build a comprehensive comparative profile.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cas Landing [thermofisher.com]
Assessing the Novelty of Ethyl 3-ethoxypicolinate in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the novelty of Ethyl 3-ethoxypicolinate within the current patent landscape. Due to the absence of direct mentions of this specific compound in the searched patent literature, its novelty is inferred. This document offers a comparative analysis against structurally similar patented compounds, alongside a plausible experimental protocol for its synthesis.
Novelty Assessment of this compound
An exhaustive search of patent databases for "this compound" and its chemical identifiers did not yield any specific patents claiming this molecule as a novel compound, a synthetic intermediate, or as part of a composition. This strongly indicates that this compound is a novel chemical entity in the context of patent literature.
The patent landscape for related compounds, particularly substituted picolinic acid esters, is active. Patents such as US10633341B2 and WO2016007532A1 disclose various picolinic acid derivatives as key intermediates in the synthesis of pharmaceutically and agrochemically active molecules.[1][2] These patents typically claim a genus of compounds with various substituents on the pyridine ring, but none have explicitly disclosed or claimed the 3-ethoxy-substituted ethyl ester. The novelty of this compound, therefore, lies in its specific substitution pattern, which may confer unique physicochemical and biological properties.
Comparative Analysis with Patented Alternatives
While no direct performance data for this compound exists in the patent literature, a comparative analysis can be drawn from structurally related patented compounds. The primary utility of patented picolinic acid derivatives is as intermediates in multi-step syntheses. The table below summarizes the key features of representative patented compound classes and provides a hypothetical comparison with this compound.
| Compound Class | Representative Patented Structure (Example) | Patented Utility | Potential Advantages of this compound (Hypothetical) |
| Halogenated Picolinates | Ethyl 3-bromo-5-(trifluoromethyl)picolinate | Intermediates for insecticides and fungicides. The halogen provides a reactive handle for cross-coupling reactions. | The ethoxy group may offer different solubility profiles and could be less prone to metabolic dehalogenation, potentially leading to improved pharmacokinetic properties in final products. |
| Alkoxy Picolinates | Methyl 2-methoxy-6-(trifluoromethyl)picolinate | Intermediates for herbicides. The alkoxy group can influence the electronic properties of the ring. | The 3-ethoxy group could introduce favorable steric and electronic effects, potentially leading to altered reactivity and selectivity in subsequent synthetic steps. |
| Hydroxy Picolinates | Ethyl 3-hydroxypicolinate | Precursors for further functionalization, such as etherification or esterification, to generate diverse libraries of compounds for screening.[2] | As a pre-functionalized intermediate, it would bypass the etherification step required for hydroxy picolinates, potentially streamlining synthetic routes. |
Table 1: Comparative Analysis of this compound with Patented Picolinate Derivatives.
Experimental Protocols
The synthesis of this compound is not explicitly described in the patent literature. However, a plausible two-step synthetic route can be devised based on standard organic chemistry reactions, starting from commercially available 3-hydroxypicolinic acid.
Step 1: Fischer Esterification of 3-Hydroxypicolinic Acid
This step involves the esterification of the carboxylic acid group.
-
Materials: 3-Hydroxypicolinic acid, Ethanol (absolute), Sulfuric acid (concentrated).
-
Procedure:
-
Suspend 3-hydroxypicolinic acid (1 equivalent) in an excess of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-hydroxypicolinate.
-
Purify the product by column chromatography.
-
Step 2: Williamson Ether Synthesis
This step involves the etherification of the hydroxyl group.
-
Materials: Ethyl 3-hydroxypicolinate, Sodium hydride (NaH), Ethyl iodide, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Ethyl 3-hydroxypicolinate (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical assessment of novelty.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
